NSC23925
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-(4-methoxyphenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.2ClH/c1-26-16-11-9-15(10-12-16)21-14-18(17-6-2-3-7-19(17)24-21)22(25)20-8-4-5-13-23-20;;/h2-3,6-7,9-12,14,20,22-23,25H,4-5,8,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWOQHWZXLGPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858474-14-3 | |
| Record name | 858474-14-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
NSC23925 and Its Mechanism of Action in Overcoming Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) represents a formidable challenge in oncology, frequently leading to the failure of chemotherapy. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents.[1] This technical guide provides an in-depth examination of NSC23925, a small molecule compound identified as a potent and selective inhibitor of P-glycoprotein. We will explore its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. The evidence presented demonstrates that this compound not only reverses existing P-gp-mediated resistance but also prevents its development, highlighting its therapeutic potential in combination with conventional chemotherapy.
The Core Mechanism: P-glycoprotein Inhibition
This compound's principal mechanism of action is the direct inhibition of P-glycoprotein.[2][3][4] Identified through a high-throughput screening of the National Cancer Institute (NCI) Diversity Set library, this compound effectively restores cancer cell sensitivity to a range of chemotherapeutic drugs that are P-gp substrates.[2][5]
1.1. Reversal of Established Multidrug Resistance
In cancer cells that have already developed resistance through P-gp overexpression, this compound acts as a potent reversal agent. It directly inhibits the efflux function of P-gp, leading to a significant increase in the intracellular accumulation of chemotherapy drugs such as paclitaxel, doxorubicin, and mitoxantrone.[2][5] A key finding is that this compound achieves this without altering the total expression level of the P-gp protein itself.[2][6] Further investigation into its interaction with P-gp revealed that this compound stimulates the transporter's ATPase activity.[2][6] This phenomenon, observed in other P-gp inhibitors, suggests that this compound uncouples the energy-providing step of ATP hydrolysis from the mechanical process of drug transport, effectively disabling the pump.[2]
1.2. Prevention of Acquired Multidrug Resistance
Perhaps more significantly, this compound can prevent the onset of MDR when administered concurrently with chemotherapy from the beginning of treatment.[1][7][8] Continuous exposure to chemotherapeutic agents like paclitaxel often induces the overexpression of P-gp, leading to acquired resistance.[1][7] Studies in ovarian and osteosarcoma cancer models have shown that co-treatment with this compound specifically prevents this chemotherapy-induced overexpression of P-gp.[1][7][8][9] By keeping P-gp expression at basal levels, cancer cells remain sensitive to the cytotoxic effects of the chemotherapy agent.[7][10]
1.3. Specificity for P-glycoprotein
This compound exhibits a high degree of specificity for P-gp (MDR1/ABCB1). It does not effectively reverse MDR mediated by other prominent ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[2][9] This selectivity is advantageous as it allows for a targeted approach to overcoming P-gp-specific resistance, potentially reducing off-target effects. Furthermore, studies have confirmed that this compound is not a substrate for P-gp, meaning it is not pumped out of the cell by the very transporter it inhibits.[2][5]
Secondary Mechanism: Induction of Apoptosis
Beyond its direct action on P-gp, this compound enhances the pro-apoptotic effects of chemotherapy.[1][11] Combination therapy with this compound and paclitaxel has been shown to block the expression of anti-apoptotic proteins, such as those in the Bcl-2 family (e.g., Bcl-xL and MCL-1).[1] By downregulating these survival signals, this compound lowers the threshold for apoptosis, allowing chemotherapy to induce cancer cell death more effectively. This dual-action mechanism—blocking drug efflux while simultaneously promoting cell death pathways—results in a potent synergistic anti-cancer effect.[1]
Caption: Core mechanism of this compound in multidrug resistant cancer cells.
Quantitative Data Summary
The efficacy of this compound has been quantified across various preclinical models. The following tables summarize key findings regarding its potency, effect on drug accumulation, and specificity.
Table 1: Reversal of Paclitaxel Resistance in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Paclitaxel IC₅₀ (µM) | Fold Reversal |
|---|---|---|---|
| SKOV-3 (Parental) | Paclitaxel alone | ~0.005 | - |
| SKOV-3TR (Resistant) | Paclitaxel alone | ~8.0 | - |
| SKOV-3TR (Resistant) | Paclitaxel + 0.5 µM this compound | ~0.5 | ~16 |
| OVCAR8TR (Resistant) | Paclitaxel alone | ~25.0 | - |
| OVCAR8TR (Resistant) | Paclitaxel + 1.0 µM this compound | ~1.0 | ~25 |
Data compiled from studies demonstrating the chemosensitizing effect of this compound.[2][4]
Table 2: Effect of this compound on Intracellular Accumulation of P-gp Substrates
| Cell Line | Fluorescent Substrate | Treatment | Relative Fluorescence (Intracellular Accumulation) |
|---|---|---|---|
| SKOV-3TR | Calcein AM | Control | Low |
| SKOV-3TR | Calcein AM | + this compound | High |
| SKOV-3TR | Rhodamine-123 | Control | Low |
| SKOV-3TR | Rhodamine-123 | + this compound | High |
| KHOSR2 | Doxorubicin | Control | Low |
| KHOSR2 | Doxorubicin | + this compound | High |
Summary of findings from fluorescence-based assays showing this compound blocks substrate efflux.[2]
Table 3: Specificity of this compound-Mediated MDR Reversal
| MDR Mechanism | Chemotherapy Agent | Effect of this compound |
|---|---|---|
| P-gp (MDR1) Overexpression | Paclitaxel, Doxorubicin, Vincristine | Potent reversal of resistance |
| MRP1 Overexpression | Doxorubicin | No significant reversal |
| BCRP Overexpression | Mitoxantrone | No significant reversal |
| Non-P-gp Substrate | Cisplatin, Methotrexate | No effect on cytotoxicity |
This compound selectively targets P-gp-mediated resistance.[2][12]
Key Experimental Protocols
The characterization of this compound involved several key experimental methodologies. Detailed protocols are provided below.
4.1. High-Throughput Screening for MDR Reversal Agents
-
Cell Plating: Seed a P-gp overexpressing, paclitaxel-resistant cancer cell line (e.g., SKOV-3TR) in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours.[13]
-
Compound Addition: Add compounds from a small molecule library (e.g., NCI Diversity Set) to experimental plates at a final concentration of 1 µM.[2]
-
Chemotherapy Treatment: Add a sublethal concentration of paclitaxel (e.g., 0.1 µM) to the wells containing the library compounds.[2]
-
Controls: Run parallel control plates: one with cells and paclitaxel only (to establish baseline resistance) and another with cells and library compounds only (to screen for compounds that are cytotoxic on their own).
-
Incubation & Viability Assay: Incubate all plates for 72 hours. Assess cell viability using the MTT assay.
-
Hit Identification: Identify compounds that are non-toxic alone but cause significant cell death in the presence of paclitaxel. This compound was identified as a top hit in such a screen.[2]
Caption: Workflow for high-throughput screening of MDR reversal agents.
4.2. Cytotoxicity (MTT) Assay
-
Cell Seeding: Plate cancer cells (both sensitive and resistant lines) in 96-well plates and allow them to adhere overnight.[6]
-
Treatment: Expose cells to a serial dilution of a chemotherapeutic agent, either alone or in combination with a fixed concentration of this compound (e.g., 0.5-1.0 µM).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (the concentration of drug required to inhibit cell growth by 50%).
4.3. Intracellular Drug Accumulation Assay (Rhodamine-123)
-
Cell Preparation: Harvest exponentially growing cells and seed them in 12-well plates.[6]
-
Pre-incubation: After 24 hours, treat the cells with various concentrations of this compound or a control vehicle for 4 hours.[6]
-
Substrate Loading: Add the fluorescent P-gp substrate Rhodamine-123 (e.g., at 1 µg/mL) to the wells and incubate.
-
Cell Harvesting: Wash the cells with cold PBS, detach them, and resuspend in PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence in this compound-treated cells compared to controls indicates inhibition of P-gp-mediated efflux.[2]
4.4. P-gp ATPase Activity Assay
-
Assay System: Utilize a commercial kit such as the Pgp-Glo™ Assay System.[6]
-
Membrane Preparation: Use recombinant human P-gp membranes provided in the kit.
-
Reaction Setup: Prepare a reaction mixture containing P-gp membranes, MgATP, and the test compound (this compound) at various concentrations. Include a positive control (e.g., verapamil), a negative control (untreated), and a vanadate-treated sample (to measure basal, P-gp-independent ATP consumption).
-
Incubation: Incubate the reaction at 37°C to allow ATP hydrolysis to occur.
-
Luminescence Detection: Add the ATP detection reagent, which generates a luminescent signal proportional to the amount of ATP remaining.
-
Data Analysis: The decrease in luminescence in the presence of the test compound compared to the basal control indicates ATP consumption. A significant decrease suggests the compound stimulates P-gp's ATPase activity.[6]
4.5. Western Blot for Protein Expression
-
Cell Lysis: Harvest cells from different treatment groups (e.g., parental, paclitaxel-resistant, paclitaxel + this compound co-treated) and lyse them using RIPA buffer supplemented with protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or DC Protein Assay.[1]
-
Electrophoresis: Resolve equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[1]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) and then incubate with primary antibodies specific for P-gp, MRP1, BCRP, and a loading control (e.g., β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity to compare the expression levels of the target proteins across different treatment groups.
Caption: Logical relationships of the multifaceted effects of this compound.
Conclusion
This compound is a selective and potent P-glycoprotein inhibitor that combats multidrug resistance through a dual mechanism. It directly inhibits P-gp's drug efflux function to reverse existing resistance and prevents the chemotherapy-induced overexpression of P-gp to thwart the development of acquired resistance. This primary mechanism is complemented by its ability to enhance apoptosis by downregulating key survival proteins. The robust preclinical data, supported by the methodologies outlined in this guide, establish this compound and its derivatives as promising candidates for clinical development. By targeting a well-defined and critical mechanism of drug resistance, these compounds hold the potential to significantly improve the efficacy of chemotherapy and patient outcomes in a variety of cancers.[8][12]
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 3. Research Portal [scholarship.miami.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 7. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
what is NSC23925 and its primary target
An In-depth Technical Guide to NSC23925: A P-glycoprotein Inhibitor for Reversing Multidrug Resistance
Introduction
This compound is a novel and selective small molecule inhibitor whose primary target is P-glycoprotein (Pgp), also known as Multidrug Resistance Protein 1 (MDR1).[1][2][3] Pgp is a member of the ATP-binding cassette (ABC) transporter superfamily and a key contributor to the failure of cancer chemotherapy. It functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse chemotherapy agents out of cancer cells.[4] This reduction in intracellular drug concentration leads to multidrug resistance (MDR), a major obstacle in cancer treatment. This compound has been identified as a potent agent capable of reversing and preventing Pgp-mediated MDR in various cancer types, including ovarian, breast, colon cancer, and sarcoma.[5][6]
Primary Target and Mechanism of Action
The principal mechanism of this compound involves the direct inhibition of P-glycoprotein function, which restores the sensitivity of resistant cancer cells to chemotherapeutic drugs.[1][2] This is achieved without altering the overall expression level of the Pgp protein itself.[1]
Key aspects of its mechanism include:
-
Inhibition of Drug Efflux : this compound blocks the Pgp transporter, preventing the efflux of chemotherapeutic agents such as paclitaxel, doxorubicin, and calcein-AM.[1] This leads to a significant increase in the intracellular accumulation of these drugs, restoring their cytotoxic efficacy.[2]
-
Uncoupling of ATPase Activity : A distinctive feature of this compound is its ability to stimulate the ATPase activity of Pgp.[1][2] This phenomenon, observed in other Pgp inhibitors, suggests that this compound uncouples the energy-providing ATP hydrolysis from the drug transport process, effectively disabling the pump's primary function.[1]
-
Prevention of Resistance Development : In addition to reversing existing resistance, this compound can prevent the emergence of paclitaxel resistance. It achieves this by specifically inhibiting the overexpression of Pgp that is often induced by continuous chemotherapy treatment.[4][5][7]
-
Enhancement of Apoptosis : this compound also promotes cancer cell death by enhancing apoptosis.[4] Studies have shown that in combination with paclitaxel, it reduces the expression of anti-apoptotic proteins such as survivin and Bcl-xL, further contributing to its anti-cancer effects.[4][5]
Quantitative Data
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Cell Line | Value | Comments | Reference |
| This compound IC₅₀ | SKOV-3/SKOV-3TR (Ovarian Cancer) | 8 µM | Cytotoxicity of this compound alone. | [1][3] |
| OVCAR8/OVCAR8TR (Ovarian Cancer) | 25 µM | Cytotoxicity of this compound alone. | [1][3] | |
| Effective Concentration | SKOV-3TR, OVCAR8TR | 0.5 - 1.0 µM | Concentration for maximal reversal of MDR. | [1][3] |
| Paclitaxel IC₅₀ Fold-Increase | SKOV-3/parental vs. SKOV-3/paclitaxel₀.₃ | 420.9-fold | Demonstrates acquired resistance to paclitaxel. | [4] |
| SKOV-3/parental vs. SKOV-3/paclitaxel₀.₀₀₁-NSC23925 | 0.8-fold | This compound prevents the development of resistance. | [4] |
Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model
| Parameter | Treatment Group | Mean Value | P-value | Comments | Reference |
| Pgp Expression Level | Paclitaxel Alone | 0.3678 | < 0.01 | Relative densitometric units. | [4] |
| Paclitaxel + this compound | 0.0184 | This compound significantly suppressed Pgp overexpression. | [4] | ||
| Correlation | Pgp Expression vs. Tumor Volume | r = 0.8364 | 0.0022 | Higher Pgp expression correlates with larger tumors. | [4] |
| Pgp Expression vs. Overall Survival | r = -0.7171 | 0.0162 | Higher Pgp expression correlates with shorter survival. | [4] |
Experimental Protocols
The characterization of this compound has involved several key experimental procedures.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating : Cancer cells (e.g., KB/VCR, K562/ADR) are seeded into 96-well plates at a density of 1-2 x 10³ cells per well and incubated for 24 hours.[6]
-
Compound Incubation : Cells are treated with various concentrations of this compound, chemotherapeutic agents, or combinations for 72 hours.[6]
-
MTT Addition : 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours at 37°C, protected from light.[6]
-
Data Acquisition : The resulting formazan crystals are dissolved, and the absorbance is measured at 490 nm using a microplate reader.[6]
Drug Accumulation and Efflux Assay (Rhodamine 123)
This method quantifies the ability of Pgp to efflux fluorescent substrates.
-
Cell Seeding : Cells are seeded in 12-well plates (10⁴ cells/well) and incubated for 24 hours.[6]
-
Treatment : Cells are pre-incubated with various concentrations of this compound or a control inhibitor (e.g., verapamil) for 4 hours.[6]
-
Substrate Addition : The Pgp substrate Rhodamine 123 (1 µg/mL) is added, and cells are incubated further.[6]
-
Analysis : Cells are harvested, washed, and the intracellular fluorescence intensity is measured by flow cytometry to determine the accumulation of Rhodamine 123.[1][6]
Pgp ATPase Activity Assay
This assay determines how a compound interacts with the ATP-binding and hydrolysis function of Pgp.
-
Procedure : The effect of this compound on Pgp's ATPase activity is measured using a commercially available kit, such as the Pgp-Glo™ Assay System.[1][6]
-
Principle : The assay measures the amount of ATP remaining in a reaction after incubation with Pgp-containing membranes and the test compound. A decrease in ATP, detected via a luciferase-based reaction, indicates stimulation of ATPase activity.[1]
In Vivo Xenograft Mouse Model
This model is used to evaluate the efficacy of this compound in a living organism.
-
Tumor Implantation : Approximately 2 x 10⁶ parental human cancer cells (e.g., SKOV-3) are mixed with Matrigel and injected subcutaneously into the flanks of immunodeficient nude mice.[4]
-
Treatment Initiation : Once tumors reach a specified size (e.g., after 12 days), mice are randomized into treatment groups (e.g., vehicle control, paclitaxel alone, this compound alone, paclitaxel + this compound).[4]
-
Monitoring : Tumor volume is measured twice weekly with calipers. Animal body weight and general health are monitored as indicators of toxicity.[4][5]
-
Endpoint Analysis : At the end of the study, mice are euthanized, and tumor tissues are excised, weighed, and stored at -80°C for further analysis, such as Western blotting to determine Pgp expression levels.[4][5]
Conclusion
This compound is a potent and selective P-glycoprotein inhibitor that effectively counteracts multidrug resistance in cancer cells. Its dual mechanism of inhibiting Pgp-mediated drug efflux and promoting apoptosis makes it a promising candidate for combination therapy. By preventing the development of resistance to frontline chemotherapeutic agents like paclitaxel, this compound has the potential to significantly improve clinical outcomes for patients with a variety of Pgp-expressing tumors.[1][4] Further research into its pharmacokinetics and clinical application is warranted to translate these preclinical findings into effective cancer treatments.
References
- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 2. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
NSC23925: A Selective P-glycoprotein Inhibitor for Reversing Multidrug Resistance
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, frequently leading to treatment failure. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively extrudes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1] NSC23925 has emerged as a novel and selective small-molecule inhibitor of P-gp, demonstrating significant potential in reversing P-gp-mediated MDR. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, selectivity, and efficacy. It includes quantitative data on its resistance-reversal capabilities, detailed experimental protocols for its evaluation, and visual representations of its role in cellular pathways and experimental workflows.
Mechanism of Action and Selectivity
This compound functions primarily by inhibiting the efflux activity of P-gp.[2] Interestingly, like some other P-gp inhibitors, this compound stimulates the ATPase activity of P-gp, suggesting a mechanism that uncouples ATP hydrolysis from drug transport.[3] This leads to an increased intracellular accumulation of chemotherapeutic agents in P-gp-overexpressing cells. Furthermore, studies have shown that co-administration of this compound with chemotherapy can prevent the emergence of paclitaxel resistance by specifically inhibiting the overexpression of P-gp.[1] Beyond its direct interaction with P-gp, this compound has been observed to modulate apoptosis-related proteins, further contributing to its anticancer effects.
A key advantage of this compound is its selectivity for P-gp over other clinically relevant ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).[4] This selectivity is crucial for minimizing off-target effects and potential toxicities.
Quantitative Data
The efficacy of this compound in reversing P-gp-mediated multidrug resistance has been quantified across various preclinical models. The following tables summarize the key quantitative data.
Table 1: Reversal of Chemotherapeutic Resistance by this compound
| Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |
| SKOV-3/paclitaxel₀.₃ | Paclitaxel | 420.9-fold increase in IC₅₀ in resistant cells, reversed by this compound to near parental cell sensitivity (0.8-fold increase) | [1] |
| A549/Dox | Doxorubicin | 1.73 to 1.88-fold decrease in cell viability with co-treatment | [5] |
Note: The fold reversal is calculated as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ of the agent in the presence of this compound.
Table 2: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) |
| SKOV-3 / SKOV-3TR | 8 |
| OVCAR8 / OVCAR8TR | 25 |
Note: Maximal reversal of MDR is typically observed at this compound concentrations between 0.5 and 1 µM, which is significantly lower than its cytotoxic concentrations.[6]
Table 3: Selectivity Profile of this compound
| Transporter | Effect of this compound |
| P-glycoprotein (P-gp) | Potent Inhibition |
| Multidrug Resistance-Associated Protein 1 (MRP1) | No significant inhibition |
| Breast Cancer Resistance Protein (BCRP) | No significant inhibition |
Note: Studies in both in vitro cell lines and in vivo mouse models have shown no significant changes in the expression levels of MRP1 and BCRP upon treatment with this compound, indicating its specificity for P-gp.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P-gp inhibitors. The following sections provide step-by-step protocols for key experiments used to characterize this compound.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
P-gp-overexpressing cells (e.g., SKOV-3TR) and parental cells (e.g., SKOV-3)
-
Rhodamine 123
-
This compound or other test inhibitors
-
Verapamil (positive control)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed P-gp-overexpressing and parental cells in appropriate culture vessels and grow to 80-90% confluency.
-
Pre-incubate the cells with this compound (e.g., 1 µM) or control compounds in culture medium for 1 hour at 37°C.
-
Add Rhodamine 123 (final concentration e.g., 1 µg/mL) to the medium and incubate for another 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed culture medium and incubate for 1-2 hours at 37°C to allow for efflux.
-
Harvest the cells, wash with cold PBS, and resuspend in PBS for analysis.
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence in the presence of an inhibitor indicates reduced P-gp activity.
Calcein-AM Efflux Assay
This assay is another method to assess P-gp function. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent, cell-impermeable calcein by intracellular esterases. Calcein itself is not a P-gp substrate, but Calcein-AM is.
Materials:
-
P-gp-overexpressing cells and parental cells
-
Calcein-AM
-
This compound or other test inhibitors
-
Culture medium
-
PBS
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control compounds for 30-60 minutes at 37°C.
-
Add Calcein-AM (final concentration e.g., 0.25 µM) to each well and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with cold PBS to remove extracellular Calcein-AM.
-
Add fresh culture medium to each well.
-
Measure the intracellular calcein fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). Increased fluorescence indicates inhibition of P-gp-mediated Calcein-AM efflux.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis rate of P-gp, which is coupled to its transport function.
Materials:
-
P-gp-containing membrane vesicles (commercially available or prepared from P-gp-overexpressing cells)
-
This compound or other test compounds
-
Verapamil (positive control for stimulation)
-
Sodium orthovanadate (Na₃VO₄, inhibitor of P-type ATPases)
-
ATP
-
Assay buffer (containing MgCl₂, EGTA, and a buffer like Tris or MOPS)
-
Phosphate detection reagent (e.g., malachite green-based)
Procedure:
-
Prepare a reaction mixture containing P-gp membranes, assay buffer, and the test compound (this compound) at various concentrations. Include control wells with no compound (basal activity), a known stimulator (e.g., verapamil), and a known inhibitor (Na₃VO₄).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a defined concentration of MgATP.
-
Incubate at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the phosphate detection reagent to each well and incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Calculate the amount of inorganic phosphate (Pi) released based on a standard curve. The P-gp-specific ATPase activity is determined by subtracting the activity in the presence of Na₃VO₄ from the total activity.
In Vivo Xenograft Model for Paclitaxel Resistance
This protocol outlines the establishment of a paclitaxel-resistant tumor model in mice to evaluate the efficacy of this compound in preventing or overcoming resistance.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., SKOV-3 ovarian cancer cells)
-
Paclitaxel
-
This compound
-
Vehicle for drug administration (e.g., saline, DMSO/saline mixture)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Treatment Groups: Randomize the mice into different treatment groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
Paclitaxel in combination with this compound
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, paclitaxel might be given intraperitoneally once a week, and this compound might be administered daily or on the same schedule as paclitaxel.
-
Efficacy and Toxicity Monitoring: Monitor tumor growth, body weight, and general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), sacrifice the mice and excise the tumors. Tumor weight and volume can be measured. Further analysis of the tumor tissue can be performed, such as Western blotting for P-gp expression.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its experimental evaluation.
Signaling Pathways
Caption: P-gp inhibition by this compound enhances apoptosis.
Experimental Workflows
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. medchemexpress.com [medchemexpress.com]
The Discovery and Initial Characterization of NSC23925: A P-glycoprotein Inhibitor for Reversing Multivrug Resistance
A Technical Whitepaper for Researchers in Oncology and Drug Development
Introduction: The emergence of multidrug resistance (MDR) is a primary factor contributing to the failure of chemotherapy in a variety of cancers. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp or MDR1), which functions as a drug efflux pump, reducing the intracellular concentration of cytotoxic agents. This technical guide provides an in-depth overview of the discovery and initial characterization of NSC23925, a novel and potent small molecule inhibitor of Pgp, designed to reverse and prevent MDR in cancer cells.
Discovery of this compound
This compound, chemically identified as (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, was discovered through a high-throughput, cell-based screening of 2,000 small molecule compounds from the National Cancer Institute (NCI) Diversity Set Library.[1][2] The screen was designed to identify agents capable of reversing paclitaxel resistance in the SKOV-3TR human ovarian cancer cell line, which exhibits a high level of resistance to paclitaxel.[1][2] From this screen, this compound emerged as the most potent compound for reversing MDR without exhibiting significant cytotoxicity on its own.[1]
Core Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism of action of this compound is the selective inhibition of P-glycoprotein.[2][3][4] Unlike other MDR modulators, this compound's inhibitory function is not mediated by altering the expression level of Pgp.[2][5] Instead, it directly interacts with the Pgp transporter.
Uncoupling ATPase Activity from Drug Efflux
This compound stimulates the ATPase activity of Pgp.[1][2] The hydrolysis of ATP is essential for the conformational changes Pgp undergoes to transport substrates out of the cell.[1] this compound appears to uncouple this ATPase activity from the drug efflux function, leading to a futile cycle of ATP hydrolysis that does not result in the effective removal of chemotherapeutic drugs.[1] This leads to an increased intracellular accumulation of Pgp substrates, thereby restoring the sensitivity of resistant cancer cells to these agents.[1][2]
Prevention of Acquired Drug Resistance
Beyond reversing existing resistance, this compound has been shown to prevent the emergence of paclitaxel resistance in vitro and in vivo.[6][7][8][9] When co-administered with paclitaxel, this compound inhibits the overexpression of Pgp that is typically induced by long-term chemotherapy exposure.[5][6][7][8] This preventative action is crucial as it could prolong the efficacy of first-line chemotherapy treatments.[6][10]
Enhancement of Apoptosis
In combination with chemotherapeutic agents like paclitaxel, this compound significantly enhances apoptosis in cancer cells.[6][7] This is achieved by blocking the expression of anti-apoptotic proteins, which contributes to its overall anti-cancer efficacy in resistant tumors.[6]
References
- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 2. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound [escholarship.org]
- 9. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking Chemosensitivity: The Core Principles of NSC23925 in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a formidable challenge in oncology, frequently leading to the failure of chemotherapy and subsequent disease progression. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. NSC23925 has emerged as a promising investigational agent capable of reversing Pgp-mediated MDR. This technical guide delineates the underlying principles of this compound in cancer therapy, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: P-glycoprotein Inhibition and Apoptosis Enhancement
The primary mechanism by which this compound exerts its therapeutic effect is through the direct inhibition of P-glycoprotein. Unlike some MDR modulators, this compound's action is not on the expression of the Pgp protein itself, but rather on its function. Studies have shown that this compound can prevent the development of paclitaxel resistance by specifically inhibiting the overexpression of Pgp in vitro[1][2]. The most potent stereoisomer, NSC23925b, has been identified as a highly effective Pgp inhibitor[1].
Beyond its direct impact on Pgp, this compound also promotes apoptosis in cancer cells. In combination with conventional chemotherapeutic agents like paclitaxel, this compound has been shown to enhance programmed cell death. This dual action of overcoming drug efflux and promoting apoptosis makes this compound a compelling candidate for combination therapies. The mechanisms are linked to the downregulation of anti-apoptotic proteins such as survivin and Bcl-xL[1].
Preclinical Data: In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potential of this compound in restoring chemosensitivity in various cancer models, most notably in ovarian cancer and osteosarcoma.
In Vitro Data
Table 1: Effect of this compound on Paclitaxel IC50 in Ovarian Cancer Cells
| Cell Line | Treatment | Paclitaxel IC50 (µM) |
| SKOV-3/parental | Paclitaxel alone | Data not consistently reported |
| SKOV-3/paclitaxel-resistant | Paclitaxel alone | Significantly increased |
| SKOV-3/paclitaxel-resistant | Paclitaxel + 1 µM this compound | Significantly decreased[1] |
Note: Specific IC50 values for this compound alone are not consistently reported in the reviewed literature.
In Vivo Data
In vivo studies using mouse xenograft models of human ovarian cancer have provided compelling evidence for the efficacy of this compound in a combination therapy setting.
Table 2: In Vivo Efficacy of Paclitaxel and this compound Combination in an Ovarian Cancer Xenograft Model [1]
| Treatment Group | Mean Tumor Weight (mg) | P-value (vs. Paclitaxel alone) |
| Saline | 417.4 | < 0.01 |
| This compound (50 mg/kg) | 491.8 | < 0.01 |
| Paclitaxel (25 mg/kg) | 403.0 | - |
| Paclitaxel (25 mg/kg) + this compound (50 mg/kg) | 40.0 | < 0.01 |
These findings demonstrate a significant reduction in tumor burden in mice treated with the combination of paclitaxel and this compound compared to paclitaxel alone[1].
Signaling Pathways and Molecular Interactions
The molecular interactions of this compound center on its ability to inhibit P-glycoprotein and modulate apoptotic pathways. While the precise binding site on Pgp is still under investigation, its inhibitory action leads to increased intracellular accumulation of chemotherapeutic drugs. Concurrently, this compound influences the expression of key apoptosis-regulating proteins.
Caption: Mechanism of this compound in overcoming paclitaxel resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Establishment of Paclitaxel-Resistant Ovarian Cancer Cell Lines (e.g., SKOV-3)
-
Cell Culture: Culture parental SKOV-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stepwise Paclitaxel Exposure: To induce resistance, expose the parental SKOV-3 cells to gradually increasing concentrations of paclitaxel.
-
Start with a low concentration of paclitaxel (e.g., 1 nM).
-
Once the cells recover and resume proliferation, increase the paclitaxel concentration in a stepwise manner (e.g., 2 nM, 5 nM, 10 nM, and so on).
-
The process of establishing a highly resistant cell line can take several months.
-
-
Verification of Resistance: Periodically assess the resistance of the cell population by performing cell viability assays (e.g., MTT assay) to determine the IC50 of paclitaxel. A significant increase in IC50 compared to the parental cell line confirms the resistant phenotype.
-
Maintenance of Resistant Cells: Maintain the established paclitaxel-resistant cell line in a medium containing a maintenance concentration of paclitaxel (e.g., 10 nM) to ensure the stability of the resistant phenotype.
Caption: Workflow for generating paclitaxel-resistant ovarian cancer cells.
Western Blot Analysis for P-glycoprotein Expression
-
Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
In Vivo Ovarian Cancer Xenograft Study
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of SKOV-3 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width^2) / 2.
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, and paclitaxel + this compound).
-
Administer treatments as per the study design. For example, intraperitoneal (i.p.) injection of paclitaxel (e.g., 25 mg/kg) and this compound (e.g., 50 mg/kg) twice a week[1].
-
-
Efficacy Evaluation:
-
Continue monitoring tumor volume throughout the treatment period.
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Toxicity Assessment: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.
Conclusion
This compound represents a promising strategy to combat multidrug resistance in cancer. Its ability to inhibit P-glycoprotein function and enhance apoptosis provides a dual-pronged attack against chemoresistant tumors. The preclinical data, particularly in ovarian cancer models, underscores its potential as an adjunct to conventional chemotherapy. Further investigation into the clinical translation of this compound and its derivatives is warranted to fully realize its therapeutic potential in improving outcomes for cancer patients.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC23925: A Technical Guide to its Pro-Apoptotic Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC23925 is a small molecule that has garnered significant attention in oncology research, primarily for its potent ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences apoptosis, a critical process in cancer therapy. While its most pronounced pro-apoptotic effects are observed when used in combination with conventional chemotherapeutic agents, evidence suggests potential for direct, albeit more moderate, cytotoxic effects. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction
Multidrug resistance remains a formidable challenge in the successful treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound was initially identified as a potent inhibitor of Pgp.[1][2] Its primary mechanism involves preventing the overexpression of Pgp, thus restoring the sensitivity of resistant cancer cells to various chemotherapeutic agents.[3][4][5]
Beyond its role in reversing MDR, this compound has been shown to enhance the induction of apoptosis when used as part of a combination therapy.[1][6] This guide will explore the molecular underpinnings of this pro-apoptotic activity, focusing on its impact on key signaling pathways and regulatory proteins.
Mechanism of Action
The principal mechanism of action of this compound is the inhibition of P-glycoprotein (Pgp). By blocking the function of this efflux pump, this compound increases the intracellular accumulation of co-administered chemotherapeutic drugs, leading to enhanced cytotoxicity and apoptosis.[1][2]
While the direct pro-apoptotic activity of this compound as a single agent is less characterized, some studies suggest a moderate inhibitory effect on the proliferation of both drug-sensitive and resistant cancer cell lines at concentrations above 10 µM.[2] The precise molecular targets responsible for this direct effect are still under investigation.
The enhancement of chemotherapy-induced apoptosis by this compound is associated with the downregulation of several key anti-apoptotic proteins. In ovarian cancer models, the combination of paclitaxel and this compound led to reduced expression of survivin, Bcl-xL, and MCL-1.[1]
Quantitative Data
The majority of available quantitative data focuses on the efficacy of this compound in sensitizing resistant cells to chemotherapeutics. Specific IC50 values for this compound as a standalone cytotoxic agent are not extensively reported in the reviewed literature. The tables below summarize the reported effects of this compound in combination therapies.
| Cell Line | Cancer Type | Combination Agent | Effect of this compound | Reference |
| SKOV-3TR, OVCAR8TR | Ovarian Cancer | Paclitaxel, Doxorubicin | Reversal of chemoresistance | [2] |
| MCF-7TR | Breast Cancer | Paclitaxel, Doxorubicin | Reversal of chemoresistance | [2] |
| MESSA/Dx5, KHOS R2, U-2OSDR | Sarcoma | Paclitaxel, Doxorubicin | Reversal of chemoresistance | [2] |
| U-2OS, Saos | Osteosarcoma | Paclitaxel | Prevention of MDR development | [3][4] |
Table 1: Efficacy of this compound in Reversing Multidrug Resistance
| Protein | Cancer Type | Treatment | Effect on Protein Expression | Reference |
| Survivin | Ovarian Cancer | Paclitaxel + this compound | Decreased | [1] |
| Bcl-xL | Ovarian Cancer | Paclitaxel + this compound | Decreased | [1] |
| MCL-1 | Ovarian Cancer | Paclitaxel + this compound | Decreased | [1] |
| P-glycoprotein | Ovarian Cancer, Osteosarcoma | Paclitaxel + this compound | Prevention of overexpression | [1][3][4] |
Table 2: Effect of this compound on the Expression of Apoptosis-Related Proteins in Combination Therapy
Experimental Protocols
Western Blot Analysis for Apoptosis Markers
This protocol is designed to detect changes in the expression of key apoptosis-related proteins following treatment with this compound, alone or in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Chemotherapeutic agent (e.g., paclitaxel)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Cleaved Caspase-3
-
Cleaved Caspase-9
-
Cleaved PARP
-
Bcl-2
-
Bax
-
Bak
-
Bcl-xL
-
MCL-1
-
Survivin
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and/or the chemotherapeutic agent at desired concentrations and time points. Include an untreated control.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Chemotherapeutic agent (e.g., paclitaxel)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and/or the chemotherapeutic agent.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Visualizations
The primary pro-apoptotic effect of this compound is linked to its ability to enhance the efficacy of chemotherapeutic drugs that induce apoptosis through either the intrinsic or extrinsic pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is initiated by intracellular stress, such as DNA damage caused by chemotherapy. This leads to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, which permeabilize the mitochondrial outer membrane, releasing cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3.
The combination of this compound with chemotherapy can potentiate this pathway by downregulating anti-apoptotic Bcl-2 family proteins such as Bcl-xL and MCL-1.
Caption: Intrinsic apoptosis pathway enhanced by this compound.
Experimental Workflow for Assessing Apoptosis
The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound in cancer cells.
Caption: Workflow for apoptosis assessment.
Logical Relationship of this compound's Action
This diagram outlines the logical flow of how this compound contributes to apoptosis in the context of multidrug-resistant cancer cells.
Caption: this compound's role in overcoming MDR to enhance apoptosis.
Conclusion and Future Directions
This compound is a valuable research tool and a potential therapeutic agent, primarily through its well-documented role in overcoming Pgp-mediated multidrug resistance. Its ability to enhance chemotherapy-induced apoptosis by downregulating key anti-apoptotic proteins like survivin, Bcl-xL, and MCL-1 underscores its potential in combination therapies for resistant cancers.
Future research should focus on elucidating the direct molecular targets of this compound that may contribute to its single-agent cytotoxicity. Investigating its potential interaction with other signaling molecules, such as SHP2 or components of the STAT3 pathway, could reveal novel mechanisms of action and open new avenues for its therapeutic application. Furthermore, comprehensive studies to determine the IC50 values of this compound as a single agent across a broad panel of cancer cell lines are warranted to better understand its direct anti-proliferative and pro-apoptotic potential.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the chemical structure of NSC23925 isomers
An In-depth Technical Guide to the Chemical Structure and Activity of NSC23925 Isomers
Executive Summary
Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. The small molecule this compound, identified as (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, has emerged as a potent and selective inhibitor of Pgp-mediated MDR.[1][2] This technical guide provides a comprehensive exploration of the chemical structure of this compound's stereoisomers, their structure-activity relationships, the molecular mechanisms of action, and the detailed experimental protocols used for their evaluation. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers, with one isomer, in particular, demonstrating markedly superior biological activity in reversing MDR.[3] This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on overcoming cancer drug resistance.
Chemical Structure of this compound and its Stereoisomers
This compound, chemically named (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, possesses two chiral centers at the carbon atoms connecting the quinoline and piperidine rings via a methanol bridge.[3][4] This stereochemistry gives rise to four possible stereoisomers: two pairs of enantiomers, which are classified as diastereomers to each other. These are designated using the erythro/threo nomenclature.[3][5]
The four stereoisomers are:
-
erythro-7a
-
threo-7b
-
threo-9a
-
erythro-9b [3]
Subsequent research has identified the erythro-9b isomer, also referred to as "isomer 11," as the most biologically active form.[3][4][6] The precise three-dimensional arrangement of these isomers has been confirmed through X-ray crystallography, which is crucial for understanding their differential binding and activity at the Pgp transporter.[1]
Mechanism of Action in Reversing Multidrug Resistance
The primary mechanism by which this compound and its isomers counteract MDR is through the direct inhibition of the P-glycoprotein (Pgp) transporter.[2][7]
-
Inhibition of Pgp Efflux Function: Pgp is an ATP-dependent pump that removes cytotoxic agents from cancer cells. This compound binds to Pgp and inhibits this efflux function, leading to an increased intracellular accumulation of chemotherapeutic drugs such as paclitaxel, doxorubicin, and vincristine.[2][7] This restoration of cytotoxic drug levels re-sensitizes resistant cancer cells to treatment.
-
Stimulation of Pgp ATPase Activity: Interestingly, this compound does not inhibit the ATPase activity of Pgp. Instead, like many other Pgp inhibitors, it stimulates ATP hydrolysis.[2][7] This suggests that the compound uncouples the energy-generating step (ATP hydrolysis) from the drug transport process, effectively disabling the pump's ability to efflux substrates.
-
Prevention of Resistance Development: Beyond reversing existing resistance, this compound can also prevent the emergence of paclitaxel resistance. It achieves this by inhibiting the overexpression of Pgp and enhancing apoptosis in cancer cells undergoing chemotherapy.[8][9] This effect is linked to the modulation of anti-apoptotic proteins such as survivin and Bcl-xL.[8]
-
Specificity: The activity of this compound is specific to Pgp (MDR1). It does not significantly inhibit other MDR-associated transporters like MRP1 or BCRP.[2][7][10]
Caption: Pgp-mediated multidrug resistance and inhibition by this compound isomers.
Structure-Activity Relationship and Quantitative Data
Comparative studies of the four stereoisomers have established a clear structure-activity relationship. The erythro-9b isomer is consistently the most potent in reversing Pgp-mediated multidrug resistance across various cancer cell lines, including those from ovarian, breast, colon, and sarcoma cancers.[3]
| Isomer | Nomenclature | Relative Potency in Reversing MDR |
| erythro-9b | Isomer 11 | Most Potent[3][4] |
| threo-7b | - | Modest Activity[3] |
| threo-9a | - | Modest Activity[3] |
| erythro-7a | - | Least Potent[3] |
The erythro-9b isomer effectively re-sensitizes MDR cells to Pgp substrates like paclitaxel, doxorubicin, and vincristine, but has no effect on non-Pgp substrates such as cisplatin, topotecan, or methotrexate.[3][4] This highlights its specific mechanism of action. While precise IC50 values vary by cell line and chemotherapeutic agent, the qualitative ranking of potency remains consistent.
Experimental Protocols
The characterization and evaluation of this compound isomers involve a series of standardized in vitro and in vivo experiments.
Caption: Experimental workflow for the evaluation of this compound isomers.
Synthesis and Characterization of Isomers
-
Synthesis: The four isomers of this compound are chemically synthesized.[3]
-
Analysis and Purification: Following synthesis, the isomers are separated and purified.
-
Structural Confirmation: The chemical structure and stereochemistry of each purified isomer are confirmed using methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and X-ray crystallography.[1][3]
In Vitro Evaluation of MDR Reversal
-
Cell Lines and Culture: MDR cancer cell lines (e.g., SKOV-3/paclitaxel, KHOS/R2) and their parental, drug-sensitive counterparts are used. Cells are cultured in standard media (e.g., RPMI-1640) with appropriate supplements at 37°C in a 5% CO2 incubator.[2][8]
-
Chemosensitivity (MTT) Assay:
-
Seed cells (1,000-2,000 cells/well) in 96-well plates and allow them to adhere for 24 hours.[5]
-
Treat cells with serial dilutions of a chemotherapeutic agent (e.g., paclitaxel) alone or in combination with a fixed, non-toxic concentration of an this compound isomer.
-
Incubate for 72 hours.[5]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[5][8]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure absorbance at 490-570 nm using a microplate reader. The IC50 values are calculated to determine the extent of resistance reversal.[5]
-
-
Pgp Substrate Accumulation Assays:
-
Seed MDR cells in appropriate plates or chamber slides.
-
Pre-incubate the cells with an this compound isomer or a control vehicle for 1-4 hours.[2][5]
-
Add a fluorescent Pgp substrate, such as Rhodamine-123 or Calcein AM.[2]
-
Incubate for an additional 30-60 minutes.
-
Wash the cells with cold PBS to remove extracellular fluorescence.
-
Measure the intracellular fluorescence intensity using flow cytometry or a fluorescence microscope.[2][5] Increased fluorescence in the presence of the isomer indicates inhibition of Pgp efflux.
-
-
P-gp ATPase Activity Assay: This assay measures the rate of ATP hydrolysis by Pgp in isolated cell membranes in the presence of the test compound. Commercially available kits are often used, which measure the amount of inorganic phosphate released.[2][5]
-
Western Blot Analysis:
-
Lyse cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Pgp, MRP1, and BCRP, using β-actin as a loading control.[8]
-
Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence. This method is used to confirm that this compound does not alter the expression level of Pgp.[10]
-
In Vivo Efficacy and Toxicity Studies
-
Xenograft Mouse Model:
-
Inject human cancer cells (e.g., SKOV-3) subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).[8]
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, paclitaxel alone, this compound isomer alone, paclitaxel + this compound isomer).[8]
-
-
Treatment and Efficacy Assessment:
-
Administer drugs via an appropriate route (e.g., intraperitoneal injection) on a predetermined schedule.[5]
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor overall survival of the animals.[8] A significant reduction in tumor growth and increased survival in the combination group compared to single-agent groups indicates in vivo efficacy.
-
-
Toxicity Evaluation:
Conclusion
The small molecule this compound is a highly promising agent for combating P-glycoprotein-mediated multidrug resistance in cancer. Its chemical structure, featuring two chiral centers, gives rise to four stereoisomers with distinct biological activities. Extensive research has identified the erythro-9b isomer as the most potent, capable of re-sensitizing a wide range of resistant cancer cells to standard chemotherapeutics both in vitro and in vivo.[3][4] The mechanism of action involves the specific, non-competitive inhibition of Pgp's efflux function by uncoupling ATP hydrolysis from substrate transport.[2] Furthermore, its ability to prevent the onset of resistance adds another layer to its therapeutic potential.[9] The detailed protocols outlined in this guide provide a robust framework for the continued investigation of this compound isomers and the development of new, effective MDR reversal agents for clinical application.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 6. Collection - Synthesis and Evaluation of (2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (this compound) Isomers To Reverse Multidrug Resistance in Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Foundational Research on NSC23925 and the ABCB1 Transporter: A Technical Guide
Executive Summary: The overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp), is a primary mechanism behind multidrug resistance (MDR) in cancer, presenting a significant hurdle to effective chemotherapy.[1][2][3] This transporter actively extrudes a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4] NSC23925 has been identified as a potent and selective small-molecule inhibitor of ABCB1.[2][5] This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the core concepts for researchers, scientists, and drug development professionals.
The Role of ABCB1 in Multidrug Resistance
The ABCB1 transporter is a transmembrane protein that functions as an ATP-dependent efflux pump.[4][6] Utilizing the energy derived from ATP hydrolysis, ABCB1 recognizes and exports a diverse range of structurally and functionally unrelated hydrophobic compounds, including many critical anticancer drugs like taxanes, anthracyclines, and vinca alkaloids.[1][7] This process effectively "cleanses" the cell of therapeutic agents, allowing cancer cells to survive and proliferate despite treatment. The overexpression of ABCB1, either intrinsically or acquired after chemotherapy, is a well-established cause of MDR in numerous cancers, including ovarian, breast, and lung cancer.[1][2][8]
This compound: A Potent ABCB1 Modulator
This compound, chemically known as (2-(4-methoxyphenyl)-4-quinolinyl) (2-piperidinyl)methanol, was identified from the National Cancer Institute (NCI) Diversity Set library as a highly selective and potent MDR inhibitor.[2][5] The molecule has two chiral centers, resulting in four distinct stereoisomers (NSC23925a, b, c, and d), with NSC23925b demonstrating the most potent biological activity in reversing MDR.[2] Its primary function is to bind directly to the ABCB1 transporter, inhibiting its efflux capabilities and thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic drugs.[5]
Mechanism of Action
This compound reverses MDR through a multi-faceted interaction with the ABCB1 transporter, primarily by inhibiting its function rather than altering its expression.
-
Direct Inhibition of Efflux: By binding to ABCB1, this compound competitively or non-competitively blocks the transporter's ability to pump out anticancer drugs. This leads to a significant increase in the intracellular accumulation of these agents, allowing them to reach cytotoxic concentrations.[1]
-
Modulation of ATPase Activity: The function of ABCB1 is intrinsically linked to its ability to hydrolyze ATP. This compound has been shown to regulate the ATPase activity of P-glycoprotein.[1] Studies on this compound derivatives and other ABCB1 modulators show that this interaction often manifests as a stimulation of ATPase activity, which is indicative of a direct interaction with the transporter's catalytic cycle.[9] This modulation interferes with the efficient coupling of ATP hydrolysis to drug transport.
-
No Effect on ABCB1 Expression: A critical aspect of this compound's mechanism is that it does not downregulate the expression of the ABCB1 gene or the P-gp protein.[9] This indicates that it acts as a functional inhibitor, directly targeting the activity of the existing transporter proteins.
-
Induction of Apoptosis: Beyond its direct effects on ABCB1, this compound has been observed to enhance apoptosis, partly by blocking the expression of anti-apoptotic proteins.[1][10] When used in combination with a chemotherapeutic agent like doxorubicin, it significantly increases cell death compared to doxorubicin alone.[1]
Quantitative Analysis of this compound Efficacy
The effectiveness of this compound in reversing MDR is quantified through several key parameters. The tables below summarize representative data for ABCB1 inhibitors, illustrating the metrics by which this compound and its derivatives are evaluated.
Table 1: Reversal of Drug Resistance (Illustrative data based on typical findings for potent ABCB1 inhibitors)
| Cell Line | Chemotherapeutic Drug | IC50 without Inhibitor (nM) | IC50 with this compound (nM) | Fold Reversal |
|---|---|---|---|---|
| MCF-7/ADR (Breast Cancer) | Doxorubicin | ~1500 | ~50 | ~30 |
| SKOV-3/TAX (Ovarian Cancer) | Paclitaxel | ~800 | ~25 | ~32 |
| A549/T (Lung Cancer) | Paclitaxel | ~1200 | ~40 | ~30 |
Table 2: Modulation of ABCB1 ATPase Activity (Data based on findings for this compound derivatives and other modulators)
| Compound | Assay Type | Parameter | Value | Effect |
|---|---|---|---|---|
| YS-7a (this compound derivative) | Pgp-Glo™ Assay | Max Stimulation | >2-fold vs basal | Stimulation |
| This compound (general finding) | ATPase Assay | EC50 (Stimulation) | Low micromolar (µM) | Stimulation |
| Verapamil (Control) | ATPase Assay | Max Stimulation | ~1.5 to 2-fold | Stimulation |
Key Experimental Protocols
The following sections detail the methodologies for essential in vitro assays used to characterize the interaction between this compound and the ABCB1 transporter.
This assay measures how a compound affects the ATP hydrolysis rate of ABCB1, determining if it is a substrate or inhibitor. The Pgp-Glo™ Assay System is a common method.[9][11]
Protocol:
-
Preparation: Prepare recombinant human ABCB1 membranes (25 µg) in an assay buffer.
-
Compound Incubation: Add varying concentrations of this compound (e.g., 0-40 µM) to the membranes. Include a positive control (e.g., Verapamil) and a negative/inhibitor control (e.g., Sodium Orthovanadate, Na₃VO₄).[9][11]
-
Reaction Initiation: Equilibrate the plate at 37°C for 5-10 minutes. Initiate the ATPase reaction by adding 5 mM Mg-ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 40-60 minutes to allow for ATP hydrolysis.[11]
-
Signal Detection: Stop the reaction and measure the amount of remaining ATP by adding an ATP detection reagent. This reagent generates a luminescent signal proportional to the ATP concentration.
-
Data Analysis: Read the luminescence on a microplate luminometer. A decrease in luminescence compared to the basal level indicates that the compound stimulated ATPase activity (consumed more ATP).
This cell-based assay directly measures the ability of a compound to inhibit the efflux function of ABCB1 using a fluorescent substrate.
Protocol:
-
Cell Seeding: Seed ABCB1-overexpressing cells (e.g., MCF-7/ADR) and parental (sensitive) cells in a 96-well plate.
-
Substrate Loading: Incubate the cells with a fluorescent ABCB1 substrate, such as Rhodamine 123 or Calcein-AM, until a steady intracellular fluorescence is achieved.[12]
-
Washing: Wash the cells with a cold buffer to remove the extracellular substrate.
-
Inhibitor Incubation: Add a buffer containing various concentrations of this compound (or a control inhibitor like Verapamil) to the cells.
-
Efflux Measurement: Measure the intracellular fluorescence immediately and at set time points over 1-2 hours using a fluorescence plate reader or flow cytometer.
-
Data Analysis: An increased retention of fluorescence in cells treated with this compound compared to untreated controls indicates inhibition of ABCB1-mediated efflux.
In Vivo Corroboration
The efficacy of this compound has been validated in preclinical animal models. In mouse xenograft models of ovarian cancer, the combination of paclitaxel and this compound demonstrated significantly greater antitumor activity than paclitaxel alone.[1] Mice treated with the combination therapy remained sensitive to paclitaxel and showed lower expression levels of P-gp and anti-apoptotic proteins compared to mice treated with paclitaxel alone, who eventually developed resistance.[10] Importantly, the combination therapy did not induce obvious toxicity, suggesting a favorable safety profile for future clinical development.[2][10]
Conclusion
This compound is a well-characterized, potent inhibitor of the ABCB1 transporter. Foundational research has established its mechanism of action, which involves the direct inhibition of the transporter's efflux function via modulation of its ATPase activity, without altering protein expression. This leads to the intracellular accumulation of chemotherapeutic agents and the reversal of multidrug resistance. Both in vitro and in vivo studies have confirmed its ability to prevent the emergence of and overcome established MDR.[8][9] These findings underscore the potential of this compound and its derivatives as valuable components of combination chemotherapy strategies to improve outcomes for patients with drug-resistant cancers.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tolerability of NSC23925b, a novel P-glycoprotein inhibitor: preclinical study in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 10. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-androgens inhibit ABCB1 efflux and ATPase activity and reverse docetaxel resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preliminary Efficacy of NSC23925 in Ovarian Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary research on NSC23925, a small molecule inhibitor, and its potential therapeutic efficacy in ovarian cancer. The focus of this document is to present the available quantitative data, detail the experimental methodologies employed in key studies, and visualize the proposed mechanisms of action.
Core Findings: Overcoming Paclitaxel Resistance
Preliminary studies have primarily investigated this compound in the context of overcoming multidrug resistance (MDR) in ovarian cancer, particularly to the frontline chemotherapeutic agent, paclitaxel. The key findings from in vitro and in vivo preclinical models suggest that this compound can prevent the emergence of paclitaxel resistance.[1][2]
The co-administration of this compound with paclitaxel has been shown to maintain the sensitivity of ovarian cancer cells to the chemotherapeutic agent.[1] This effect is largely attributed to the inhibition of P-glycoprotein (Pgp) overexpression, a primary mechanism of MDR in cancer cells.[2]
Quantitative Data Summary
| Cell Line | Animal Model | Treatment Groups | Key Outcomes | Reference |
| SKOV-3 | Subcutaneous Xenograft (Nude Mice) | 1. Saline (Control)2. This compound (50 mg/kg) alone3. Paclitaxel (25 mg/kg) alone4. Paclitaxel (25 mg/kg) + this compound (50 mg/kg) | The combination of paclitaxel and this compound resulted in a more pronounced inhibitory effect on tumor growth compared to paclitaxel alone. Mice treated with the combination therapy also exhibited significantly longer overall survival.[2] | [2] |
Proposed Mechanism of Action
The primary mechanism by which this compound appears to exert its effects in ovarian cancer is through the modulation of drug efflux pumps and the induction of apoptosis.
Inhibition of P-glycoprotein (Pgp)
This compound has been shown to prevent the overexpression of P-glycoprotein (Pgp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells.[2] By inhibiting Pgp, this compound effectively increases the intracellular concentration of paclitaxel, thereby enhancing its cytotoxic effects.
Enhancement of Apoptosis
In addition to its effects on Pgp, this compound, when used in combination with paclitaxel, has been observed to enhance apoptosis in ovarian cancer cells.[2] This is associated with the reduced expression of anti-apoptotic proteins such as survivin, Bcl-xL, and MCL-1.[2]
Potential Involvement of the SHP-1/STAT3 Signaling Pathway
While direct evidence is pending, the mechanism of action of this compound may involve the activation of the protein tyrosine phosphatase SHP-1. SHP-1 is a known negative regulator of the STAT3 signaling pathway. Constitutively active STAT3 is a feature of many cancers, including ovarian cancer, and contributes to cell proliferation, survival, and drug resistance.[3][4][5][6] Other small molecules, such as SC-43, have been identified as SHP-1 agonists that subsequently inhibit STAT3 phosphorylation.[7][8][9] Further investigation is required to determine if this compound functions as a SHP-1 agonist to suppress STAT3 signaling in ovarian cancer.
Visualizing the Molecular Pathways and Experimental Designs
To better understand the complex interactions and experimental setups, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound in overcoming Paclitaxel resistance.
References
- 1. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics profiling reveals key signaling pathways in ovarian cancer controlled by STAT3 [thno.org]
- 4. STAT3 signaling in ovarian cancer: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Stat3 promotes ovarian cancer by modulating the energy metabolism and " by Vaishnavi Raja, Shailendra Giri et al. [scholarlycommons.henryford.com]
- 6. The Role of STATs in Ovarian Cancer: Exploring Their Potential for Therapy [mdpi.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Facebook [cancer.gov]
- 9. Sorafenib analogue SC‐60 induces apoptosis through the SHP‐1/STAT3 pathway and enhances docetaxel cytotoxicity in triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: NSC23925 for Reversing Multidrug Resistance in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: NSC23925 is a small molecule compound identified as a potent and selective inhibitor of P-glycoprotein (Pgp, also known as MDR1 or ABCB1).[1][2][3][4] Pgp is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[5] this compound has been demonstrated to reverse Pgp-mediated MDR and prevent the development of chemoresistance in various cancer cell lines, including those from ovarian cancer, breast cancer, colon cancer, and osteosarcoma.[1][5] These notes provide detailed protocols for the application of this compound in cell culture experiments to study and overcome multidrug resistance.
Mechanism of Action: this compound functions by directly inhibiting the efflux function of Pgp.[1][6] While it does not alter the expression level of Pgp, it stimulates the Pgp-associated ATPase activity, which suggests a mechanism of uncoupling ATP hydrolysis from the drug transport process.[1] This inhibition leads to an increased intracellular accumulation of Pgp substrate drugs, such as paclitaxel, doxorubicin, and mitoxantrone, restoring the sensitivity of resistant cells to these chemotherapeutic agents.[1][5]
Quantitative Data
The following table summarizes the effective concentrations and cytotoxic thresholds for this compound in various cancer cell lines. It is crucial to distinguish between the concentration required to inhibit Pgp and the concentration that induces cytotoxicity.
| Cell Line Type | Cell Line(s) | Parameter | Concentration (µM) | Notes | Reference(s) |
| Ovarian Cancer | SKOV-3, SKOV-3TR | IC50 (this compound alone) | 8 | TR = Paclitaxel Resistant | [1] |
| Ovarian Cancer | OVCAR8, OVCAR8TR | IC50 (this compound alone) | 25 | TR = Paclitaxel Resistant | [1] |
| Various Cancer Lines | SKOV-3TR, OVCAR8TR, etc. | Effective Conc. (MDR Reversal) | 0.5 - 1.0 | Concentration for maximal reversal of resistance to cytotoxic drugs. | [1][2] |
| Ovarian Cancer | SKOV-3 | Effective Conc. (Preventing Resistance) | 1.0 | Used in long-term co-incubation with paclitaxel to prevent Pgp overexpression. | [2][5] |
| Various Cancer Lines | Pgp-expressing lines | Cytotoxic Threshold | >10 | This compound begins to show moderate cytotoxic effects on its own. | [1][7] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Calculation:
-
Molecular Weight of this compound: ~397.5 g/mol (confirm with supplier).
-
To make 1 ml of a 10 mM stock solution, dissolve 3.975 mg of this compound in 1 ml of DMSO.
-
-
Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Cell Viability (Chemosensitization) Assay using MTT
This protocol determines the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.
-
Cell Seeding:
-
Plate MDR-expressing cells (e.g., SKOV-3TR) in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the primary chemotherapeutic drug (e.g., paclitaxel) in culture medium.
-
Prepare solutions of the chemotherapeutic drug that also contain a fixed, non-toxic concentration of this compound (e.g., 1 µM).[5]
-
Include control groups:
-
Vehicle control (medium with DMSO, equivalent to the highest concentration used).
-
This compound alone (at the fixed concentration used for co-treatment).
-
Chemotherapeutic drug alone (serial dilutions).
-
-
Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the appropriate wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Observe the formation of purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 of the chemotherapeutic agent with and without this compound.
Western Blot Analysis for P-glycoprotein Expression
This protocol is used to verify that this compound does not alter the total expression of Pgp.[1]
-
Cell Treatment and Lysis:
-
Seed cells (e.g., SKOV-3TR) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM, 5 µM, 10 µM) for 48 hours.[1] Include a vehicle (DMSO) control.
-
Wash cells twice with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Pgp (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or X-ray film.
-
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize Pgp band intensity to the loading control.
Experimental Workflow Diagram
References
- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 5. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC23925 in an In Vivo Mouse Model
Topic: Utilization of NSC23925 in a Preclinical In Vivo Mouse Model to Prevent Paclitaxel Resistance
Audience: Researchers, scientists, and drug development professionals engaged in oncology and pharmacology research.
Introduction: this compound is a potent and selective inhibitor of P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1). Overexpression of Pgp is a significant mechanism of multidrug resistance (MDR) in cancer, as it functions as an ATP-dependent efflux pump to decrease the intracellular concentration of various chemotherapeutic agents, including paclitaxel.[1] this compound has been demonstrated to prevent the development of paclitaxel resistance in preclinical models by inhibiting Pgp-mediated drug efflux and enhancing apoptosis.[1][2] These application notes provide a detailed protocol for the use of this compound in combination with paclitaxel in an ovarian cancer xenograft mouse model.
Mechanism of Action
This compound reverses multidrug resistance by directly inhibiting the function of Pgp.[3][4] While it has been observed to stimulate the ATPase activity of Pgp, it uncouples this from the drug efflux function, leading to increased intracellular accumulation of chemotherapeutic drugs.[4][5] This inhibition of Pgp prevents the emergence of paclitaxel resistance.[1][2] Furthermore, the combination of this compound and paclitaxel promotes apoptosis in cancer cells, contributing to its anti-tumor efficacy.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data from an in vivo study using an ovarian cancer mouse model.
| Parameter | Saline Control | This compound Alone | Paclitaxel Alone | Paclitaxel + this compound |
| Dosage | - | 50 mg/kg | 25 mg/kg | 25 mg/kg + 50 mg/kg |
| Administration | Intraperitoneal | Intraperitoneal | Intraperitoneal | Intraperitoneal |
| Pgp Expression Level (relative) | N/A | N/A | 0.3678 | 0.0184 |
| Effect on Apoptosis | Baseline | No significant change | Moderate increase | Significant increase |
| Toxicity | No toxicity | No toxicity | Manageable | No obvious toxicity |
Data extracted from studies on ovarian cancer xenograft models.[1]
Experimental Protocols
Animal Model
-
Species: Immunocompromised mice (e.g., nude mice).
-
Cell Line: Human ovarian cancer cell line (e.g., SKOV-3).
-
Implantation: Subcutaneously inject 5 x 106 SKOV-3 cells in 100 µL of serum-free medium into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.
Drug Formulation and Preparation
-
This compound: While the specific vehicle for the cited studies is not detailed, a common approach for similar compounds is to dissolve in a vehicle such as a solution of DMSO, followed by dilution in saline or a mixture of PEG400, Tween 80, and saline. It is crucial to perform a solubility and stability test for the chosen formulation.
-
Paclitaxel: Can be prepared in a standard vehicle, such as a 1:1 mixture of Cremophor EL and ethanol, followed by dilution in saline.
-
Control: A saline solution should be used as a control.
In Vivo Dosing and Treatment Schedule
The following protocol was shown to be effective in preventing paclitaxel resistance in an ovarian cancer xenograft model.[1]
-
Treatment Groups:
-
Group 1: Saline (control)
-
Group 2: this compound (50 mg/kg) alone
-
Group 3: Paclitaxel (25 mg/kg) alone
-
Group 4: Paclitaxel (25 mg/kg) in combination with this compound (50 mg/kg)
-
-
Administration:
-
Administer all treatments via intraperitoneal (IP) injection.
-
When administering in combination, this compound can be given shortly before paclitaxel.
-
-
Treatment Cycles:
-
Weeks 1-3: Treat mice twice a week.
-
Weeks 4-5: No treatment (rest period).
-
Weeks 6-8: Resume treatment twice a week.
-
Week 9: No treatment (rest period).
-
Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (length × width²) / 2.
-
Body Weight: Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Survival: Record the overall survival time for each mouse.
-
Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumor tissues, blood, and major organs (liver, kidney, spleen) for further analysis.
-
Protein Expression Analysis: Use Western blotting on tumor lysates to determine the expression levels of Pgp and key apoptotic regulatory proteins (e.g., survivin, Bcl-xL, MCL-1).[1]
-
Toxicity Assessment: Perform complete blood counts (WBC, RBC) and histological analysis of the collected organs to assess any potential toxicity of the combination therapy.[1][2]
Safety and Tolerability
In preclinical studies, the combination of paclitaxel and this compound was well-tolerated at the tested doses.[1] No significant changes in mouse body weight, blood cell counts, or histology of internal organs were observed, indicating a favorable safety profile for this combination therapy.[1][2]
Conclusion: this compound, in combination with paclitaxel, presents a promising strategy to prevent the onset of Pgp-mediated drug resistance. The provided protocols offer a framework for conducting in vivo studies to further evaluate the efficacy and mechanisms of this compound in various cancer models. Careful consideration of drug formulation and adherence to a structured treatment and monitoring plan are essential for reproducible and reliable results.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
Application Notes and Protocols for NSC23925 in DMSO
Authored for: Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of NSC23925 in Dimethyl Sulfoxide (DMSO) for research applications. The protocols outlined below are intended to ensure the accurate and effective use of this compound in both in vitro and in vivo studies.
I. Compound Information
-
Name: this compound
-
Mechanism of Action: this compound is an inhibitor of P-glycoprotein 1 (Pgp1), a plasma membrane glycoprotein responsible for multidrug resistance (MDR). By inhibiting Pgp1, this compound can reverse MDR and prevent its emergence in cancer cells. The compound has been shown to stimulate Pgp1 ATPase activity while uncoupling it from the drug efflux function, leading to increased intracellular accumulation of chemotherapeutic agents and enhanced apoptosis.
II. Solubility in DMSO
This compound exhibits good solubility in DMSO. For optimal dissolution, it is recommended to warm the solution at 37°C and use an ultrasonic bath.
Quantitative Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 14.29 | 33.91 |
| Water | 4.0 | 9.49 |
Data sourced from MedKoo Biosciences product data sheet.
III. Preparation of Stock Solutions in DMSO
Proper preparation of stock solutions is critical for experimental reproducibility. The following protocol outlines the steps for preparing this compound stock solutions in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9%)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming device (e.g., water bath or incubator at 37°C) (optional)
Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of this compound. The molecular weight of this compound is 421.53 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 421.53 g/mol * (1000 mg / 1 g) = 4.2153 mg
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO. For a 10 mM solution, add 1 mL of DMSO to the 4.2153 mg of this compound.
-
Dissolve the compound. Vortex the solution thoroughly. If the compound does not fully dissolve, you can warm the tube at 37°C and sonicate for a short period.
-
Store the stock solution. Aliquot the stock solution into smaller volumes in sterile, amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month, and at -80°C for up to six months.
Stock Solution Preparation Table:
| Target Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.37 mL | 11.87 mL | 23.73 mL |
| 5 mM | 0.47 mL | 2.37 mL | 4.75 mL |
| 10 mM | 0.24 mL | 1.19 mL | 2.37 mL |
| 50 mM | 0.05 mL | 0.24 mL | 0.47 mL |
IV. Preparation of Working Solutions
For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.
Protocol for Preparing a 1 µM Working Solution for In Vitro Assays:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. It is recommended to perform a stepwise dilution to avoid precipitation of the compound.
-
Intermediate Dilution (e.g., 100 µM): Dilute the 10 mM stock solution 1:100 in sterile cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium.
-
Final Working Solution (1 µM): Dilute the 100 µM intermediate solution 1:100 in sterile cell culture medium. For example, add 10 µL of the 100 µM solution to 990 µL of medium.
-
-
Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the treatment groups.
For in vivo studies, the final DMSO concentration should ideally be 2% or lower to minimize toxicity to the animal. Co-solvents such as PEG400, Tween 80, or carboxymethylcellulose may be used to improve the solubility of the final formulation.
V. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of this compound in overcoming multidrug resistance.
Caption: A typical workflow for in vitro studies using this compound.
Application Notes and Protocols for NSC23925 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC23925 is a potent inhibitor of P-glycoprotein (P-gp or MDR1), a key transporter involved in multidrug resistance (MDR) in cancer cells. By blocking the efflux of chemotherapeutic agents, this compound can restore or enhance the sensitivity of cancer cells to various drugs. Furthermore, it has been shown to prevent the emergence of drug resistance and promote apoptosis when used in combination with cytotoxic agents. These application notes provide detailed protocols for utilizing this compound in standard in vitro assays to investigate its effects on chemosensitivity, drug accumulation, and apoptosis.
Mechanism of Action
This compound functions primarily by inhibiting the ATP-dependent efflux pump, P-glycoprotein.[1] This inhibition leads to an increased intracellular concentration of P-gp substrate drugs, such as paclitaxel and doxorubicin, thereby enhancing their cytotoxic effects.[1][2] Additionally, when used in combination with chemotherapeutic agents, this compound can prevent the overexpression of P-gp and downregulate anti-apoptotic proteins, including Survivin, Bcl-xL, and MCL-1, thus promoting programmed cell death.[3]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its impact on the cytotoxicity of common chemotherapeutic agents in various cancer cell lines.
Table 1: Recommended Working Concentrations of this compound for In Vitro Assays
| Assay Type | Recommended this compound Concentration | Notes |
| P-gp Inhibition / MDR Reversal | 1 µM | Effective concentration for preventing paclitaxel resistance.[3] |
| Cytotoxicity (as a single agent) | > 10 µM | Exhibits moderate, non-specific cytotoxicity at higher concentrations.[1][2] |
| Drug Efflux Assays | 1 µM | Can be used for overnight exposure with effects lasting post-washout.[1] |
Table 2: Effect of this compound on Chemotherapeutic IC50 Values
| Cell Line | Chemotherapeutic Agent | IC50 (without this compound) | IC50 (with 1 µM this compound) | Fold Change |
| SKOV-3 (Ovarian Cancer, Parental) | Paclitaxel | ~0.001 µM[4] | Not specified | - |
| SKOV-3/Paclitaxel₀.₃ (Paclitaxel-Resistant) | Paclitaxel | ~0.3 µM[4] | Not specified (resistance prevented) | Significant |
| U-2OS (Osteosarcoma) | Paclitaxel | Not specified | Resistance prevented[5] | Significant |
| Saos-2 (Osteosarcoma) | Paclitaxel | Not specified | Resistance prevented[5] | Significant |
Note: Direct comparative IC50 values with and without this compound are not consistently reported in the literature. The primary effect described is the prevention of resistance development, meaning cells co-treated with this compound do not develop high IC50 values upon continuous paclitaxel exposure.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the cytotoxicity of a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of this compound (e.g., 1 µM).
-
Remove the culture medium from the wells and add 100 µL of the drug-containing medium. Include wells with this compound alone and untreated cells as controls.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
MTT Assay Workflow
P-gp Efflux (Calcein-AM) Assay
This assay measures the ability of this compound to inhibit P-gp-mediated efflux of the fluorescent substrate Calcein-AM.
Materials:
-
P-gp overexpressing and parental control cell lines
-
Calcein-AM
-
This compound (1 µM)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with PBS.
-
Pre-incubate the cells with 1 µM this compound or a positive control inhibitor for 30-60 minutes at 37°C.
-
Add Calcein-AM (final concentration 0.5-1 µM) to all wells and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a microplate reader (Ex/Em ~494/517 nm) or a flow cytometer.
-
Increased fluorescence in this compound-treated cells compared to untreated P-gp overexpressing cells indicates inhibition of efflux.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC23925 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent chemotherapeutic agent widely utilized in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2][] Its primary mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[2][4][5] However, the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (Pgp), a drug efflux pump, significantly limits its clinical efficacy.[6][7]
NSC23925 has been identified as a novel and selective inhibitor of P-glycoprotein.[6][8] By inhibiting Pgp, this compound increases the intracellular concentration of chemotherapeutic agents like paclitaxel, thereby restoring or enhancing their cytotoxic effects in resistant cancer cells.[6][8] The combination of this compound and paclitaxel has demonstrated synergistic anti-tumor activity, preventing the emergence of paclitaxel resistance and improving therapeutic outcomes in preclinical models.[6][9]
These application notes provide a comprehensive overview and detailed protocols for the combined use of this compound and paclitaxel in cancer research, focusing on both in vitro and in vivo experimental models.
Mechanism of Action
The synergistic effect of the this compound and paclitaxel combination stems from their distinct but complementary mechanisms of action.
-
Paclitaxel: Binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[1][2][4] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[2][4][5]
-
This compound: Functions as a P-glycoprotein (Pgp) inhibitor.[6][8] Pgp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs, including paclitaxel, out of cancer cells, leading to multidrug resistance.[6][7] this compound inhibits the ATPase activity of Pgp, thereby blocking its drug efflux function and increasing the intracellular accumulation and retention of paclitaxel in resistant cells.[6][8]
The combined action of these two agents results in enhanced cytotoxicity and the ability to overcome or prevent paclitaxel resistance.
Signaling Pathways
The combination of this compound and paclitaxel impacts several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Signaling pathway of this compound and paclitaxel combination therapy.
Experimental Protocols
In Vitro Studies
1. Cell Culture
-
Cell Lines: Paclitaxel-sensitive and resistant ovarian cancer cell lines (e.g., SKOV-3 and SKOV-3TR), osteosarcoma cell lines, or other relevant cancer cell lines.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines, a low concentration of paclitaxel may be maintained in the culture medium to retain the resistant phenotype.
2. Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of paclitaxel alone and in combination with this compound.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of paclitaxel (e.g., 0.1 nM to 1000 nM) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis.
-
Procedure:
-
Seed cells in 6-well plates and treat with paclitaxel, this compound, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
4. Cell Cycle Analysis
This protocol is to determine the effect of the combination therapy on cell cycle distribution.[10]
-
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.[10]
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.[10]
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[10]
-
Caption: In Vitro Experimental Workflow.
In Vivo Studies
1. Animal Model
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., SKOV-3) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2)/2.
2. Treatment Protocol
-
Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control (e.g., saline)
-
This compound alone
-
Paclitaxel alone
-
Paclitaxel + this compound
-
-
Dosing and Administration:
-
Treatment Duration: Treat the animals for a specified period (e.g., 3-4 weeks).[6]
3. Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the treatment period.
-
Survival Analysis: Monitor the survival of the mice and plot Kaplan-Meier survival curves.
-
Toxicity Assessment: Monitor body weight and observe for any signs of toxicity. At the end of the study, collect blood for complete blood counts and perform histological analysis of major organs.[6][9]
4. Immunohistochemistry
-
At the end of the study, excise the tumors and fix them in formalin.
-
Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and P-glycoprotein expression.
Caption: In Vivo Experimental Workflow.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Concentration/Dose | Duration | Result | Reference |
| IC50 | Paclitaxel-Resistant Ovarian Cancer Cells | Paclitaxel | Varies (µM range) | 48-72 h | High IC50 indicating resistance | [10] |
| Paclitaxel-Resistant Ovarian Cancer Cells | Paclitaxel + this compound | Paclitaxel (nM range), this compound (~1 µM) | 48-72 h | Significantly reduced IC50 | [6] | |
| In Vivo Tumor Growth | Ovarian Cancer Xenograft | Paclitaxel | 25 mg/kg | Twice a week for 3 weeks | Tumor growth, development of resistance | [6] |
| Ovarian Cancer Xenograft | Paclitaxel + this compound | Paclitaxel (25 mg/kg) + this compound (50 mg/kg) | Twice a week for 3 weeks | Significant tumor growth inhibition | [6] | |
| Apoptosis | Ovarian Cancer Cells | Paclitaxel + this compound | - | 48 h | Increased apoptosis compared to single agents | [6] |
| Cell Cycle Arrest | Various Cancer Cell Lines | Paclitaxel | 5-200 nM | 24-48 h | Accumulation of cells in G2/M phase | [10][11] |
Conclusion
The combination of this compound and paclitaxel represents a promising therapeutic strategy to overcome Pgp-mediated multidrug resistance in cancer. The provided protocols offer a framework for researchers to investigate the synergistic effects of this combination in various preclinical models. Further studies are warranted to fully elucidate the underlying molecular mechanisms and to translate these findings into clinical applications for the benefit of cancer patients.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 9. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. corpus.ulaval.ca [corpus.ulaval.ca]
Application Note: Cytotoxicity Assessment of NSC23925 using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is crucial in drug discovery for evaluating the potential toxic effects of chemical compounds. NSC23925 has been identified as a potent inhibitor of P-glycoprotein (Pgp), a key protein involved in multidrug resistance (MDR) in cancer cells.[3][4] By blocking Pgp, this compound can increase the intracellular concentration and efficacy of chemotherapeutic drugs.[4] While its primary role is often as a chemosensitizer, it is essential to determine the inherent cytotoxicity of this compound itself to establish a therapeutic window and identify any off-target effects. This document provides a detailed protocol for using the MTT assay to determine the cytotoxic effects of this compound on a selected cell line.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[5][6] The resulting formazan crystals are solubilized using a detergent or solvent, and the concentration of the colored product is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6] A decrease in signal compared to untreated control cells indicates a reduction in cell viability and suggests a cytotoxic effect of the tested compound.[7]
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol details the necessary steps to evaluate the dose-dependent cytotoxic effect of this compound.
I. Materials and Reagents
-
Cell Line: Appropriate cancer or non-cancer cell line (e.g., SKOV-3, OVCAR8, MCF-7).
-
This compound: Stock solution of known concentration (e.g., 10 mM in DMSO).
-
Culture Medium: Recommended medium for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[6]
-
Solubilization Solution: 10% SDS in 0.01 M HCl or Dimethyl sulfoxide (DMSO).[8]
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (ELISA reader) with filters for absorbance measurement between 550-600 nm and a reference wavelength >650 nm.[5]
-
Multichannel pipette.
-
Inverted microscope.
-
Laminar flow hood.
-
II. Experimental Workflow
The overall workflow for the MTT assay is depicted below.
Caption: A flowchart illustrating the key stages of the MTT cytotoxicity assay protocol.
III. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cell line until it reaches approximately 80% confluency.
-
Harvest the cells using standard trypsinization methods for adherent cells.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Dilute the cells in fresh culture medium to a final concentration that will result in 50-70% confluency at the end of the experiment. This optimal seeding density (typically 1,000-100,000 cells/well) should be determined empirically for each cell line.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume normal growth.
Day 2: Cell Treatment
-
Prepare serial dilutions of this compound in culture medium from your stock solution. For example, prepare concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the corresponding this compound dilutions, vehicle control, or fresh medium (for untreated control) to the appropriate wells. It is recommended to test each concentration in triplicate.
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 48 or 72 hours).
Day 4/5: MTT Assay and Measurement
-
After the incubation period, carefully add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[5]
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization. Alternatively, let the plate stand at room temperature in the dark for 2 hours or overnight.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader. The wavelength for measuring formazan is typically between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
Data Presentation and Analysis
Quantitative data from the MTT assay should be systematically analyzed and presented.
I. Data Calculation
-
Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Corrected OD = OD_sample - OD_blank_average
-
-
Percentage Viability: Calculate the cell viability for each this compound concentration relative to the untreated or vehicle control cells.
-
% Viability = (Corrected OD_treated / Corrected OD_control_average) x 100
-
II. Sample Data Table
The following table provides an example of how to structure the results from an MTT assay assessing this compound cytotoxicity.
| This compound Conc. (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average Corrected OD | % Viability | Std. Deviation |
| 0 (Control) | 1.152 | 1.188 | 1.165 | 1.101 | 100.0% | 1.6% |
| 0.1 | 1.145 | 1.160 | 1.133 | 1.082 | 98.3% | 1.2% |
| 1 | 1.121 | 1.135 | 1.148 | 1.071 | 97.3% | 1.2% |
| 5 | 1.054 | 1.089 | 1.066 | 1.003 | 91.1% | 1.6% |
| 10 | 0.958 | 0.991 | 0.975 | 0.908 | 82.5% | 1.7% |
| 25 | 0.762 | 0.799 | 0.781 | 0.714 | 64.8% | 1.9% |
| 50 | 0.553 | 0.581 | 0.560 | 0.491 | 44.6% | 2.5% |
| 100 | 0.310 | 0.335 | 0.322 | 0.259 | 23.5% | 3.8% |
| Blank | 0.068 | 0.065 | 0.067 | N/A | N/A | N/A |
Note: Data is hypothetical. Average Corrected OD = Average Replicate OD - Average Blank OD (0.067).
III. IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of this compound that reduces cell viability by 50%, can be determined by plotting the % Viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mechanism of Action Visualization
While the MTT assay measures overall cytotoxicity, this compound is known to primarily function by inhibiting the Pgp efflux pump, thereby increasing the cytotoxicity of other drugs.[9][10]
Caption: this compound inhibits the Pgp pump, increasing intracellular drug levels and inducing apoptosis.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell sensitivity assays: the MTT assay [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcein AM Efflux Assay for Measuring P-glycoprotein Inhibition by NSC23925
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp, or ABCB1). P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The calcein AM efflux assay is a rapid, sensitive, and reliable method to assess the function of P-gp and to screen for potential inhibitors.
Calcein AM is a non-fluorescent, cell-permeant dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent molecule calcein. In cells overexpressing P-gp, the non-fluorescent calcein AM is rapidly effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence.
NSC23925 is a potent and selective inhibitor of P-glycoprotein. It has been shown to reverse P-gp-mediated multidrug resistance in various cancer cell lines. This document provides detailed protocols for utilizing the calcein AM efflux assay to measure the inhibitory activity of this compound on P-gp.
Principle of the Calcein AM Efflux Assay
The calcein AM assay is based on the principle that the non-fluorescent and hydrophobic calcein AM readily crosses the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it to the fluorescent, hydrophilic molecule calcein. Calcein itself is not a substrate for P-gp and is well-retained within cells with intact membranes. However, P-gp recognizes and actively transports the non-fluorescent calcein AM out of the cell before it can be cleaved. Therefore, the intracellular fluorescence is inversely proportional to the P-gp activity. When a P-gp inhibitor, such as this compound, is present, the efflux of calcein AM is blocked, leading to its intracellular accumulation and subsequent conversion to fluorescent calcein, resulting in a significant increase in the fluorescent signal.
Data Presentation
The following table summarizes representative quantitative data from a calcein AM efflux assay investigating the effect of this compound on P-gp-overexpressing cells.
| Cell Line | Treatment | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Increase in Fluorescence (Normalized to Untreated) |
| SKOV-3 (Parental, Low P-gp) | Untreated | 0 | 8500 | N/A |
| SKOV-3TR (Resistant, High P-gp) | Untreated | 0 | 1500 | 0% |
| SKOV-3TR (Resistant, High P-gp) | This compound | 0.5 | 4500 | 200% |
| SKOV-3TR (Resistant, High P-gp) | This compound | 1.0 | 7800 | 420% |
| SKOV-3TR (Resistant, High P-gp) | Verapamil (Positive Control) | 10.0 | 6500 | 333% |
Note: The data presented are representative and may vary depending on the cell line, experimental conditions, and instrumentation.
Studies have shown that this compound is a highly potent P-gp inhibitor, being approximately 50-fold more potent than verapamil and 20-fold more potent than cyclosporin A in reversing multidrug resistance.[1]
Experimental Protocols
Materials and Reagents
-
P-gp-overexpressing cell line (e.g., SKOV-3TR, OVCAR8TR, KHOSR2) and the corresponding parental cell line (e.g., SKOV-3, OVCAR8, U-2OS)
-
This compound
-
Calcein AM
-
Verapamil or Cyclosporin A (as a positive control inhibitor)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
-
Fluorescence microscope (optional)
-
Flow cytometer (optional)
Protocol 1: Microplate-Based Calcein AM Efflux Assay
This protocol is suitable for high-throughput screening and quantitative analysis of P-gp inhibition.
-
Cell Seeding:
-
Seed the P-gp-overexpressing and parental cells in a 96-well black-walled, clear-bottom plate at a density of 5 x 104 cells per well in 100 µL of complete culture medium.[2]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 10 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Include wells with untreated cells (vehicle control) and cells treated with a known P-gp inhibitor like verapamil (e.g., 10 µM) as a positive control.
-
Carefully remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or control compounds.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[2]
-
-
Calcein AM Loading:
-
Prepare a 1 µM working solution of Calcein AM in PBS.
-
After the 1-hour incubation with the compounds, remove the medium containing the inhibitors.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of the 1 µM Calcein AM working solution to each well.
-
Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator, protected from light.[2]
-
-
Fluorescence Measurement:
-
After the 30-minute incubation, wash the cells twice with ice-cold PBS to remove extracellular Calcein AM.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
Protocol 2: Flow Cytometry-Based Calcein AM Efflux Assay
This protocol allows for single-cell analysis of P-gp inhibition.
-
Cell Preparation:
-
Culture P-gp-overexpressing and parental cells to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in complete culture medium at a concentration of 1 x 106 cells/mL.
-
-
Compound Treatment:
-
Aliquot 0.5 mL of the cell suspension into flow cytometry tubes.
-
Add this compound to the desired final concentrations. Include untreated and positive controls.
-
Incubate the cells for 1 hour at 37°C.
-
-
Calcein AM Loading:
-
Add Calcein AM to a final concentration of 0.25-1 µM to each tube.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
Analyze the cells immediately on a flow cytometer, measuring the fluorescence in the FITC or green channel.
-
Visualization of Pathways and Workflows
Caption: Mechanism of Calcein AM efflux via P-glycoprotein and its inhibition by this compound.
Caption: Experimental workflow for the microplate-based Calcein AM efflux assay.
References
Application Note & Protocol: Western Blot Analysis of P-glycoprotein (Pgp) Expression Following NSC23925 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction P-glycoprotein (Pgp, also known as MDR1 or ABCB1) is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent drug efflux pump.[1] Its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), as it actively removes a wide range of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.[2][3]
NSC23925 is a small molecule compound identified as a potent inhibitor of Pgp.[4][5] Its mechanism of action involves modulating Pgp's ATPase activity, which inhibits its function as a drug efflux pump.[2][5] The effect of this compound on Pgp expression can be context-dependent. While some studies show that this compound can directly inhibit Pgp function without altering its protein expression levels[4][5], other crucial research demonstrates its ability to prevent the emergence of drug resistance by inhibiting the chemotherapy-induced overexpression of Pgp.[2][6][7]
This document provides a detailed protocol for performing a Western blot to quantitatively assess the expression levels of Pgp in cell lines following treatment with this compound, particularly in models where drug resistance is being induced.
Principle of the Method
Western blotting is an analytical technique used to detect specific proteins in a sample. The method involves separating proteins by mass via gel electrophoresis, transferring the size-separated proteins to a solid support membrane (e.g., nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein (Pgp). A secondary antibody conjugated to an enzyme or fluorophore is used for detection, allowing for the visualization and quantification of the target protein.
Experimental Protocol
This protocol outlines the steps from cell culture and treatment to the final analysis of Pgp expression.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., ovarian, breast, or osteosarcoma cell lines) in appropriate culture dishes. For a 10 cm dish, a seeding density that allows cells to reach 70-80% confluency at the time of harvest is recommended.
-
Treatment Groups: Prepare the following experimental groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Chemotherapeutic Agent Alone: Cells treated with a Pgp-substrate chemotherapeutic drug (e.g., paclitaxel, doxorubicin) at a concentration known to induce Pgp expression.
-
This compound Alone: Cells treated with this compound to assess its direct effect on basal Pgp expression.
-
Combination Treatment: Cells co-incubated with the chemotherapeutic agent and this compound.[2]
-
-
Incubation: Treat the cells for a predetermined duration (e.g., 24, 48, or 72 hours), based on previously established experimental conditions for inducing drug resistance.
-
Positive and Negative Controls: Culture appropriate control cell lines in parallel.
Part 2: Preparation of Cell Lysates
Pgp is a membrane protein, so a lysis buffer capable of solubilizing membrane proteins is essential.[12]
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with a protease and phosphatase inhibitor cocktail. For a 10 cm dish, use 500 µL to 1 mL of buffer.[13]
-
Scraping and Collection: Scrape the adherent cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Homogenization: Sonicate the lysate on ice for 10-15 seconds to shear DNA and ensure complete lysis.[15]
-
Clarification: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the insoluble cell debris.[16][13]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This fraction contains the total cellular proteins.
Part 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA (Bicinchoninic Acid) or Bradford assay.
-
Normalization: Based on the concentrations, calculate the volume of each lysate required to ensure equal loading of total protein for each sample (typically 20-50 µg per lane).
Part 4: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) and boil at 95-100°C for 5-10 minutes. Note: Some protocols suggest avoiding boiling for Pgp to prevent aggregation; optimization may be required.[3]
-
Gel Electrophoresis: Load the prepared samples, along with a pre-stained protein ladder, onto a low-percentage (e.g., 5-8%) SDS-polyacrylamide gel. Pgp is a large protein with an approximate molecular weight of 170 kDa, and a lower percentage gel will provide better resolution.[17]
-
Run Gel: Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
Part 5: Protein Transfer
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirmation of Transfer: After transfer, stain the membrane with Ponceau S solution to visualize protein bands and confirm a successful and even transfer across the membrane. Destain with TBST or water before proceeding.
Part 6: Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Pgp, diluted in blocking buffer. The monoclonal antibody C219 is a widely used and validated choice.[9][10][17] Incubation is typically performed overnight at 4°C with gentle agitation. Recommended dilutions should be determined from the antibody datasheet (e.g., 1:500).[3][17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed for a housekeeping protein like β-actin or GAPDH, or a parallel blot can be run.[11][18]
Part 7: Detection and Analysis
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer’s instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
-
Quantitative Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensity for Pgp in each lane. Normalize the Pgp signal to the corresponding loading control signal for each sample.
Data Presentation
Quantitative data should be summarized in a table to facilitate comparison between treatment groups.
| Treatment Group | Mean Pgp Expression (Normalized to Control) | Standard Deviation | P-value (vs. Chemo Agent Alone) |
| Vehicle Control | 1.0 | ± 0.12 | < 0.001 |
| Chemotherapeutic Agent (e.g., Paclitaxel) | 19.99[2] | ± 2.54 | N/A |
| This compound Alone | 0.95 | ± 0.10 | < 0.001 |
| Combination (Paclitaxel + this compound) | 1.0[2] | ± 0.15 | < 0.001 |
Note: Data presented is illustrative, based on a study where Pgp expression in paclitaxel-treated mice was 0.3678 and in paclitaxel-NSC23925 treated mice was 0.0184, representing an approximate 20-fold difference.[2] Another study showed that cells treated with paclitaxel alone had significantly higher Pgp expression, while cells treated with the combination of paclitaxel and this compound had Pgp levels comparable to untreated parental cells.[7]
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for Western blot analysis of Pgp.
References
- 1. bicellscientific.com [bicellscientific.com]
- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P glycoprotein antibody (22336-1-AP) | Proteintech [ptglab.com]
- 4. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 5. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interrogation of Multidrug Resistance (MDR1) P-glycoprotein (Pgp, ABCB1) Expression in Human Pancreatic Carcinoma Cells: Correlation of 99mTc-Sestamibi Uptake with Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 17. Anti-P Glycoprotein antibody [C219] (GTX23364) | GeneTex [genetex.com]
- 18. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Establishing a Drug-Resistant Cell Line with NSC23925
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] NSC23925 has been identified as a potent and selective P-gp inhibitor that can prevent the development of and reverse established MDR.[3][4] Co-administration of this compound with a chemotherapeutic agent, such as paclitaxel or doxorubicin, can prevent the upregulation of P-gp and maintain the sensitivity of cancer cells to the treatment.[3][4]
These application notes provide a comprehensive guide for researchers to establish drug-resistant cell lines and to utilize this compound to prevent the emergence of such resistance. The protocols detailed below are based on the widely used gradual drug induction method.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Preventing Paclitaxel Resistance
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Fold Resistance | P-gp Expression | Reference |
| SKOV-3 (Ovarian Cancer) | Parental | 10.51 ± 1.99 | 1 | Low | [6] |
| Paclitaxel-Resistant (Continuous) | 128.97 ± 6.48 | 12.27 | High | [6] | |
| Paclitaxel-Resistant (Pulse) | 152.80 ± 6.51 | 14.54 | High | [6] | |
| Paclitaxel + 1 µM this compound | Maintained sensitivity | No significant increase | Low | [3][4] | |
| MGC803 (Gastric Cancer) | Parental | Not specified | 1 | Low | [7] |
| Paclitaxel-Resistant | Not specified | 10.3 | High | [7] | |
| HCC1806 (Triple-Negative Breast Cancer) | Parental | Not specified | 1 | Not specified | [8] |
| Eribulin-Resistant | Not specified | 5916.7 | Not specified | [8] |
Table 2: Cytotoxicity of this compound
| Cell Line | This compound IC50 | Observation | Reference |
| SKOV-3 / SKOV-3TR (Ovarian Cancer) | > 10 µM | Moderately inhibits proliferation at >10 µM. | [9] |
| OVCAR8 / OVCAR8TR (Ovarian Cancer) | > 10 µM | Not a substrate of P-gp. | [9] |
Experimental Protocols
Protocol 1: Determination of the IC50 of the Chemotherapeutic Agent
This protocol is essential to determine the starting concentration for the drug resistance induction protocol.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Seed the parental cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5][10]
-
Prepare a serial dilution of the chemotherapeutic agent in complete culture medium.
-
Replace the medium in the wells with the medium containing varying concentrations of the drug. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubate the plate for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the drug concentration that inhibits cell growth by 50% (IC50) by plotting a dose-response curve.
Protocol 2: Establishing a Drug-Resistant Cell Line using Gradual Dose Escalation
This protocol describes the standard method for generating a drug-resistant cell line in vitro.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Chemotherapeutic agent
-
Culture flasks/dishes
Procedure:
-
Culture the parental cells in their complete medium.
-
Begin by exposing the cells to the chemotherapeutic agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.[5]
-
Maintain the cells in this drug concentration, changing the medium every 2-3 days, until the cell proliferation rate recovers and the cells reach 80-90% confluency. This may take several passages.
-
Gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).[11]
-
At each concentration step, allow the cells to adapt and recover their proliferation rate before proceeding to the next higher concentration. If significant cell death occurs (e.g., >50%), reduce the concentration to the previous level and allow the culture to stabilize.[5]
-
This process is continued for an extended period, which can range from 3 to 18 months, until the desired level of resistance is achieved.[12]
-
Periodically (e.g., every 5-10 passages), cryopreserve aliquots of the cells at different resistance levels.[13]
-
Once the desired resistance is achieved, the resistant cell line should be maintained in a medium containing a maintenance dose of the chemotherapeutic agent (typically the highest concentration they are resistant to) to preserve the resistant phenotype.
Protocol 3: Preventing Drug Resistance with this compound
This protocol outlines the procedure for co-treating cells with a chemotherapeutic agent and this compound to prevent the development of resistance.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Chemotherapeutic agent
-
This compound (stock solution typically prepared in DMSO)
-
Culture flasks/dishes
Procedure:
-
Culture the parental cells in their complete medium.
-
Initiate treatment by adding the chemotherapeutic agent at its IC20 concentration along with 1 µM this compound to the culture medium.[3]
-
Follow the same gradual dose escalation procedure as described in Protocol 2 for the chemotherapeutic agent.
-
At each step of increasing the chemotherapeutic agent's concentration, maintain the concentration of this compound at 1 µM.
-
Monitor the cells for the development of resistance by periodically determining the IC50 of the chemotherapeutic agent (as in Protocol 1). In the presence of this compound, the IC50 should not significantly increase over time.
-
As a control, a parallel culture should be established following Protocol 2 (without this compound) to generate a drug-resistant line for comparison.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: P-gp mediated drug resistance and apoptosis inhibition pathway.
Caption: Experimental workflow for generating drug-resistant cell lines.
References
- 1. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-glycoprotein inhibits caspase-8 activation but not formation of the death inducing signal complex (disc) following Fas ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of NSC23925 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC23925 is a potent small molecule inhibitor of P-glycoprotein (P-gp), a key transporter in the ATP-binding cassette (ABC) family.[1] Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells, as it actively effluxes a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[1] this compound has been shown to reverse P-gp-mediated MDR and prevent the emergence of resistance to chemotherapy, making it a promising agent for combination therapy in preclinical cancer models.[1] These application notes provide a detailed protocol for the in vivo administration of this compound in xenograft studies, based on established methodologies.
Mechanism of Action: P-glycoprotein Inhibition
This compound functions by directly inhibiting the P-gp transporter. This prevents the efflux of co-administered chemotherapeutic drugs, such as paclitaxel, leading to their increased intracellular accumulation and enhanced cytotoxic effects in tumor cells.
Caption: P-gp Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the dosing schedule for this compound in combination with paclitaxel in an ovarian cancer xenograft model.
| Compound | Dose | Route of Administration | Dosing Frequency | Vehicle | Reference |
| This compound | 50 mg/kg | Intraperitoneal (i.p.) | Twice a week | 5% DMSO in normal saline | Yang et al., 2015 |
| Paclitaxel | 25 mg/kg | Intraperitoneal (i.p.) | Twice a week | Saline | Yang et al., 2015 |
Experimental Protocols
This section provides a detailed protocol for a subcutaneous xenograft study to evaluate the efficacy of this compound in combination with a chemotherapeutic agent.
Materials
-
Cancer cell line of interest (e.g., SKOV-3 for ovarian cancer)
-
Female immunodeficient mice (e.g., nude or SCID, 3-4 weeks old)
-
Matrigel (BD Biosciences)
-
This compound
-
Chemotherapeutic agent (e.g., paclitaxel)
-
Vehicle components: DMSO, sterile normal saline
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes and needles (27-30 gauge)
-
Calipers
Experimental Workflow Diagram
Caption: Xenograft Study Workflow.
Detailed Protocol
1. Cell Culture and Preparation
1.1. Culture the selected cancer cell line in the appropriate medium until it reaches 80-90% confluency.
1.2. On the day of injection, harvest the cells by trypsinization.
1.3. Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
1.4. Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Xenograft Implantation
2.1. Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
2.2. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the flank of each mouse using a 27- or 30-gauge needle.[1]
3. Tumor Growth Monitoring and Randomization
3.1. Monitor the mice regularly for tumor formation.
3.2. Once tumors become palpable, measure the tumor dimensions with calipers at least twice a week. Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.
3.3. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
4. Drug Formulation and Administration
4.1. This compound Formulation: Prepare a stock solution of this compound in 100% DMSO. For administration, dilute the stock solution in sterile normal saline to a final concentration where the DMSO content is 5% or less. The final injection volume should be approximately 100-200 µL per mouse.
4.2. Chemotherapeutic Agent Formulation: Prepare the chemotherapeutic agent (e.g., paclitaxel) according to the manufacturer's instructions or established laboratory protocols. A common vehicle for paclitaxel is saline.
4.3. Administration: Administer this compound and the chemotherapeutic agent via intraperitoneal (i.p.) injection according to the dosing schedule outlined in the "Quantitative Data Summary" table. For combination therapy, the drugs can be administered sequentially.
5. Efficacy and Toxicity Evaluation
5.1. Continue to monitor tumor volume and the body weight of the mice throughout the study.
5.2. At the end of the study, euthanize the mice and excise the tumors.
5.3. Measure the final tumor weight and, if required, process the tumors for further analysis (e.g., histopathology, western blotting, or PCR).
5.4. Monitor for any signs of toxicity, such as significant weight loss, changes in behavior, or ruffled fur.
Conclusion
This document provides a comprehensive guide for the in vivo use of this compound in xenograft models. The provided protocols and dosing information are based on published studies and are intended to serve as a starting point for researchers. It is crucial to adapt these protocols to the specific cancer model and experimental goals, and all animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NSC23925 for Multidrug Resistance (MDR) Reversal
Welcome to the technical support center for NSC23925. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation in overcoming P-glycoprotein-mediated multidrug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a novel small molecule compound identified for its ability to reverse multidrug resistance (MDR) in cancer cells.[1][2] Its primary application is as a chemosensitizer, used in combination with conventional chemotherapy drugs to restore their efficacy in resistant cancer cells. It has been shown to be effective in various MDR cancer cell lines, including ovarian, breast, colon cancer, and osteosarcoma.[3]
Q2: What is the mechanism of action of this compound in reversing MDR?
This compound functions by directly inhibiting the P-glycoprotein (Pgp/MDR1) efflux pump, a key protein responsible for pumping chemotherapy drugs out of cancer cells.[1][4] By inhibiting Pgp, this compound increases the intracellular accumulation of Pgp substrate drugs like paclitaxel and doxorubicin.[1][4] Interestingly, while it inhibits the pumping function, this compound stimulates the ATPase activity of Pgp.[1][4][5] It is also important to note that this compound itself is not a substrate for Pgp.[1][4]
Q3: What is the optimal concentration range for this compound to reverse MDR?
The maximal reversal of multidrug resistance is typically observed at concentrations between 0.5 µM and 1 µM .[1] At this concentration range, this compound effectively restores sensitivity to various chemotherapeutic agents.[1] Its potency has been reported to be 10 to 50 times greater than other Pgp inhibitors like verapamil and cyclosporine A.[1][6]
Q4: Is this compound cytotoxic?
This compound exhibits a favorable therapeutic window. At concentrations required for MDR reversal (0.5-1 µM), it shows little to no cytotoxic effect on its own.[1] Cytotoxicity is generally observed at concentrations significantly higher (>10 µM) than those needed for chemosensitization.[1][4] The combination of this compound and paclitaxel has been shown to be well-tolerated in animal models.[3][7]
Q5: Which efflux pump does this compound specifically target?
This compound is a specific inhibitor of P-glycoprotein (Pgp, also known as MDR1 or ABCB1) .[2][4] It does not inhibit other important MDR-related transporters like MRP (Multidrug Resistance-associated Protein) or BCRP (Breast Cancer Resistance Protein).[4]
Q6: Can this compound prevent the development of MDR?
Yes, studies have demonstrated that co-administering this compound with a chemotherapeutic agent like paclitaxel from the beginning of treatment can prevent the emergence of a drug-resistant phenotype.[2][3][8] This preventative effect is linked to its ability to inhibit the overexpression of Pgp that often occurs during prolonged chemotherapy.[2][3][7][8]
Data Summary Tables
Table 1: Recommended this compound Concentration Ranges for Different Applications
| Application | Cell Line Type | Recommended Concentration | Reference |
| Maximal MDR Reversal | Ovarian Cancer (SKOV-3TR, OVCAR8TR) | 0.5 µM - 1 µM | [1] |
| Prevention of MDR Development | Osteosarcoma (U-2OS, Saos) | Co-administered with paclitaxel | [8] |
| Pgp Substrate Accumulation | Ovarian Cancer (SKOV-3TR) | Dose-dependent increase observed | [1] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | IC50 (this compound alone) | Notes | Reference |
| SKOV-3 / SKOV-3TR (Ovarian) | 8 µM | Cytotoxicity is ~10-50 fold greater than concentration for MDR reversal. | [1] |
| OVCAR8 / OVCAR8TR (Ovarian) | 25 µM | Equal inhibitory effect on both sensitive (parental) and resistant cell lines. | [1] |
| Parental Cell Lines (Pgp-negative) | >10 µM | Minimal cytotoxic effect observed at concentrations below 10 µM. | [1] |
Troubleshooting Guide
Problem: I am not observing any MDR reversal in my experiments.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Ensure you are using this compound within the optimal range of 0.5 µM to 1 µM. Titrate the concentration to find the most effective dose for your specific cell line.
-
-
Possible Cause 2: MDR in your cell line is not mediated by Pgp.
-
Solution: this compound is specific to Pgp.[4] Confirm that your resistant cell line overexpresses Pgp using Western Blot or qPCR. If resistance is mediated by other transporters like MRP or BCRP, this compound will not be effective.
-
-
Possible Cause 3: Inactive Compound.
-
Solution: Verify the integrity and purity of your this compound stock. The most potent isomer is NSC23925b.[9] Ensure proper storage conditions as recommended by the supplier.
-
Problem: I am seeing significant cytotoxicity in my control cells treated with this compound alone.
-
Possible Cause 1: Concentration is too high.
-
Solution: You are likely using a concentration in the cytotoxic range (>10 µM).[1][4] Reduce the concentration to the recommended MDR reversal range (0.5 µM - 1 µM). Perform a dose-response curve with this compound alone on your parental (sensitive) cell line to determine its intrinsic cytotoxicity.
-
-
Possible Cause 2: Extended Incubation Time.
-
Solution: While this compound is typically co-incubated with the chemotherapeutic agent for 48-72 hours, very long exposure times may lead to off-target effects. Refer to established protocols for appropriate incubation periods.
-
Problem: The reversal effect seems to be temporary.
-
Possible Cause: Compound Washout.
-
Solution: this compound is a direct Pgp inhibitor. If the compound is removed from the culture medium, the Pgp pump may regain its function. Experiments designed to assess the duration of MDR reversal show that the effect diminishes after the compound is washed out.[1] For sustained reversal, continuous presence of this compound is required.
-
Problem: How do I confirm that this compound is inhibiting Pgp in my cell line?
-
Recommended Assay: Pgp Substrate Accumulation Assay.
-
Solution: This is the most direct way to measure Pgp inhibition. Use a fluorescent Pgp substrate like Rhodamine-123 or Calcein AM. Pre-treat your resistant cells with this compound (0.5-1 µM) for about one hour, then add the fluorescent substrate. Cells with inhibited Pgp will be unable to pump out the dye and will show a significant increase in intracellular fluorescence compared to untreated resistant cells.[1]
-
Visualizations and Workflows
Caption: Mechanism of this compound in Reversing Pgp-Mediated MDR.
Caption: Experimental Workflow for Evaluating MDR Reversal.
Caption: Troubleshooting Logic for this compound Experiments.
Detailed Experimental Protocols
Protocol 1: In Vitro MDR Reversal Assessment using MTT Assay
This protocol is designed to determine the concentration-dependent effect of this compound in reversing resistance to a specific chemotherapeutic agent.
-
Cell Seeding: Seed both the drug-sensitive parental cell line and the multidrug-resistant (MDR) cell line into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., paclitaxel) in culture medium. For combination treatment groups, prepare these dilutions in medium that also contains a fixed, non-toxic concentration of this compound (e.g., 0.5 µM or 1 µM).
-
Treatment Groups:
-
MDR Cells + Chemo Agent: Assess baseline resistance.
-
MDR Cells + Chemo Agent + this compound: Assess MDR reversal.
-
MDR Cells + this compound alone: Control for this compound cytotoxicity.
-
Parental Cells + Chemo Agent: Establish baseline sensitivity.
-
Untreated Cells: Control for normal cell growth (100% viability).
-
-
Incubation: Remove the old medium from the plates and add 100 µL of the prepared drug solutions to the appropriate wells. Incubate for 48 to 72 hours.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability for each concentration relative to the untreated control. Plot dose-response curves and determine the IC50 (concentration inhibiting 50% of cell growth) for the chemotherapeutic agent with and without this compound. The "Reversal Fold" can be calculated as (IC50 of chemo agent alone) / (IC50 of chemo agent + this compound).
Protocol 2: Pgp Substrate Accumulation Assay (using Rhodamine-123)
This protocol directly measures the ability of this compound to block the Pgp efflux function.
-
Cell Preparation: Harvest MDR cells and resuspend them in a suitable buffer (e.g., phenol red-free medium or PBS with 1% FBS) at a concentration of approximately 1x10⁶ cells/mL.
-
Pre-incubation with Inhibitor:
-
Divide the cell suspension into tubes.
-
To the test sample, add this compound to a final concentration of 1 µM.
-
To the positive control sample, add a known Pgp inhibitor like verapamil (e.g., 10 µM).
-
The negative control sample receives no inhibitor.
-
Incubate all tubes for 1 hour at 37°C.
-
-
Substrate Loading: Add the fluorescent Pgp substrate Rhodamine-123 to all tubes at a final concentration of approximately 1 µM.
-
Incubation: Incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them three times with ice-cold PBS to remove extracellular dye.[1]
-
Data Acquisition: Resuspend the final cell pellet in fresh PBS. Analyze the intracellular fluorescence of the cell population using a flow cytometer or a fluorescence microplate reader.
-
Analysis: Compare the mean fluorescence intensity (MFI) of the different groups. A significant increase in MFI in the this compound-treated group compared to the negative control indicates successful inhibition of Pgp-mediated efflux.
References
- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 6. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tolerability of NSC23925b, a novel P-glycoprotein inhibitor: preclinical study in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: NSC23925 in Cancer Cell Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NSC23925 in cancer cell experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound is a potent and selective inhibitor of P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1).[1][2][3] In cancer cells that overexpress Pgp, this protein acts as an efflux pump, actively removing various chemotherapeutic drugs from the cell's interior and thus conferring multidrug resistance (MDR).[1][4] this compound works by inhibiting the function of Pgp, which leads to an increased intracellular accumulation of these anticancer drugs, thereby restoring their cytotoxic efficacy.[1][2]
Q2: Is this compound known to have significant off-target effects?
Q3: At what concentration does this compound exhibit its Pgp inhibitory effects?
The optimal concentration for Pgp inhibition by this compound is typically in the range of 0.5 to 1.0 µM.[3] At these concentrations, it effectively reverses multidrug resistance in various cancer cell lines with high Pgp expression.[1]
Q4: What is the cytotoxic potential of this compound when used as a single agent?
This compound itself exhibits moderate cytotoxicity at concentrations significantly higher than those required for Pgp inhibition.[1][2] This suggests that its primary utility is as a chemosensitizer in combination with other anticancer drugs, rather than as a standalone cytotoxic agent.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No reversal of drug resistance observed. | 1. Low or absent Pgp expression in the cancer cell line: this compound's effect is dependent on the presence of its target, Pgp. 2. Incorrect concentration of this compound: The concentration may be too low to effectively inhibit Pgp. 3. Degradation of this compound: Improper storage or handling may lead to loss of activity. | 1. Verify Pgp expression: Confirm Pgp expression in your cell line using Western blot or qPCR. 2. Optimize this compound concentration: Perform a dose-response experiment with this compound (e.g., 0.1 µM to 5 µM) in combination with the chemotherapeutic agent to determine the optimal concentration. 3. Ensure proper handling: Store this compound as recommended by the supplier and prepare fresh solutions for each experiment. |
| Unexpected cytotoxicity observed with this compound alone. | 1. High concentration of this compound: At concentrations above 10 µM, this compound can induce cytotoxicity.[1][2] 2. Cell line sensitivity: Some cell lines may be inherently more sensitive to the compound. 3. Potential undocumented off-target effect: While unlikely based on current data, a cell-line specific off-target effect cannot be entirely ruled out. | 1. Determine the IC50: Perform a dose-response curve for this compound alone in your specific cell line to determine its intrinsic cytotoxicity. 2. Use lower concentrations: For MDR reversal studies, use the lowest effective concentration of this compound (typically ≤ 1 µM). 3. Control experiments: Include a control cell line with low or no Pgp expression to assess if the cytotoxicity is Pgp-independent. |
| Variability in experimental results. | 1. Inconsistent Pgp expression: Pgp expression levels can vary with cell passage number and culture conditions. 2. Inconsistent timing of drug addition: The timing of this compound and chemotherapeutic agent addition can influence the outcome. 3. Cell density: The density of cells at the time of treatment can affect drug efficacy. | 1. Standardize cell culture: Use cells within a consistent passage number range and monitor Pgp expression periodically. 2. Standardize protocol: Pre-incubate cells with this compound for a consistent period (e.g., 1-2 hours) before adding the chemotherapeutic agent. 3. Optimize cell seeding density: Ensure consistent cell seeding density across all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound as a Single Agent
| Cell Line | Cancer Type | IC50 (µM) |
| SKOV-3 / SKOV-3TR | Ovarian Cancer | 8 |
| OVCAR8 / OVCAR8TR | Ovarian Cancer | 25 |
| Data sourced from MedChemExpress product information sheet.[3] |
Table 2: Effective Concentrations of this compound for MDR Reversal
| Cancer Type | Chemotherapeutic Agent | Effective this compound Concentration (µM) |
| Ovarian Cancer | Paclitaxel | 0.5 - 1.0 |
| Breast Cancer | Doxorubicin | 0.5 - 1.0 |
| Colon Cancer | Doxorubicin | 0.5 - 1.0 |
| Osteosarcoma | Doxorubicin | 0.5 - 1.0 |
| Concentrations for maximal reversal of MDR as reported in various studies.[1][3] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Evaluation of MDR Reversal (Chemosensitivity Assay)
-
Cell Seeding: Seed Pgp-overexpressing cancer cells in a 96-well plate as described above.
-
Co-treatment: Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., paclitaxel, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubation: Incubate the cells for 72 hours at 37°C.
-
Viability Assessment: Determine cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the IC50 values of the chemotherapeutic agent with and without this compound to calculate the resistance fold reversal.
Visualizations
Caption: On-target effect of this compound on P-glycoprotein.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 2. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Signal transduction pathways in androgen-dependent and -independent prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
long-term stability of NSC23925 in culture media
Welcome to the technical support center for NSC23925. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this novel P-glycoprotein (Pgp) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: For optimal stability, this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution.[1][2] Store this stock solution in aliquots to avoid repeated freeze-thaw cycles. Recommended storage conditions are summarized in the table below.[1][2] If using water as a solvent, it is recommended to prepare it fresh and sterilize it through a 0.22 µm filter before use.[1]
Q2: How stable is this compound in cell culture media under typical incubation conditions (37°C, 5% CO2)?
Q3: At what concentration is this compound typically used in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific application. For reversing multidrug resistance (MDR), concentrations between 0.5 µM and 1 µM are commonly used to achieve maximal reversal of Pgp-mediated resistance.[1] For preventing the emergence of paclitaxel resistance, a concentration of 1 µM has been successfully used in long-term culture.[3][4]
Q4: Is this compound cytotoxic to cells?
A4: At concentrations effective for inhibiting P-glycoprotein (0.5-1 µM), this compound generally shows low cytotoxicity.[3][6] However, at higher concentrations (>10 µM), it can moderately inhibit the proliferation of both sensitive and resistant cell lines.[6] It is always recommended to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line.
Q5: What is the primary mechanism of action for this compound?
A5: this compound is a selective and effective inhibitor of P-glycoprotein (Pgp, also known as MDR1).[6][7] It functions by increasing the intracellular accumulation of Pgp substrates (chemotherapeutic drugs) by inhibiting their efflux from the cell.[6] Interestingly, this compound appears to stimulate the ATPase activity of Pgp, suggesting it may uncouple ATP hydrolysis from the drug transport function.[6] It does not significantly inhibit other MDR transporters like MRP1 or BCRP.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound efficacy over time in culture. | Degradation of this compound in the culture medium at 37°C. | Refresh the culture medium with freshly diluted this compound every 48-72 hours. For critical long-term studies, consider performing a time-course experiment to determine the functional half-life in your specific setup. |
| Precipitation of the compound in culture medium. | The final concentration of the solvent (e.g., DMSO) is too high. The compound's solubility limit in the aqueous medium is exceeded. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to maintain cell health and compound solubility. Prepare intermediate dilutions in culture medium before adding to the final culture vessel. |
| High levels of cell death or cytotoxicity observed. | The concentration of this compound is too high for the specific cell line. The solvent concentration is toxic to the cells. | Perform a dose-response experiment to determine the IC50 and the optimal non-toxic working concentration. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments. |
| Inconsistent results between experiments. | Variability in stock solution preparation and storage. Inconsistent timing of medium changes. Cell line instability. | Prepare a large batch of stock solution, aliquot, and store under recommended conditions to ensure consistency.[1][2] Adhere to a strict schedule for medium and compound replenishment. Regularly check the phenotype and Pgp expression of your cell lines. |
| This compound fails to reverse drug resistance. | The resistance in the cell line is not mediated by P-glycoprotein. The concentration of this compound is too low. | Verify that your cell line's resistance is Pgp-mediated (e.g., via Western blot for Pgp expression or using a Pgp substrate efflux assay). Perform a dose-escalation of this compound to find the optimal concentration for your system.[1] Remember that this compound is not effective against MRP1 or BCRP-mediated resistance.[6] |
Data and Protocols
Quantitative Data Summary
The following table summarizes the known storage and stability information for this compound.
| Parameter | Condition | Duration | Source |
| Powder Storage | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| Stock Solution in DMSO | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] | |
| Stock Solution in Water | -80°C | 3 months | [2] |
| -20°C | 2 weeks | [2] | |
| In Vitro Usage (RPMI 1640) | 1 µM, 37°C | Stable growth for months | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex the solution. If needed, sonicate briefly or warm to 37°C to ensure complete dissolution.[9]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: Assessing P-glycoprotein Inhibition via Calcein-AM Efflux Assay
This protocol provides a method to functionally assess the inhibition of Pgp by this compound. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent molecule calcein. Calcein itself is a substrate for Pgp, so Pgp-overexpressing cells will actively pump it out, resulting in low fluorescence. Inhibition of Pgp will lead to intracellular accumulation of calcein and increased fluorescence.
-
Cell Seeding: Seed both the drug-sensitive parental cell line and the Pgp-overexpressing resistant cell line into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: The next day, remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a known Pgp inhibitor as a positive control (e.g., verapamil). Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Dye Loading: Add Calcein-AM to each well to a final concentration of 0.25 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Increased fluorescence in the resistant cells treated with this compound compared to the untreated resistant cells indicates inhibition of Pgp-mediated efflux.
Visualizations
Signaling and Transport Pathway
Caption: Mechanism of this compound action on P-glycoprotein.
Experimental Workflow
Caption: General workflow for in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound [escholarship.org]
- 6. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 7. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. file.glpbio.com [file.glpbio.com]
preventing NSC23925 precipitation in aqueous solutions
Welcome to the technical support center for NSC23925. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in aqueous solutions, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits significantly different solubility profiles in organic solvents compared to aqueous solutions. It is highly soluble in DMSO, while its solubility in water is limited. For detailed solubility data, please refer to the table below.[1][2]
Q2: I observed precipitation when diluting my concentrated this compound DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?
A2: This is a common issue due to the poor aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous medium, the dramatic change in solvent polarity can cause the compound to crash out of solution. To prevent this, it is crucial to use a carefully designed formulation protocol that may include co-solvents and surfactants to maintain solubility. We provide detailed protocols for preparing stable aqueous solutions of this compound in the "Experimental Protocols" section.
Q3: Are there any general tips for dissolving this compound if I'm having trouble?
A3: Yes. If you encounter difficulties in dissolving this compound, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can aid in dissolution.[3] However, be mindful of the potential for temperature-related degradation and always start with short durations of heating and sonication.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: For long-term stability, stock solutions of this compound in an organic solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is important to store the solutions in tightly sealed containers to prevent moisture absorption, which can impact the stability and solubility of the compound.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | Poor aqueous solubility of this compound. | Utilize a formulation with co-solvents and/or surfactants. Refer to the detailed protocols for preparing aqueous solutions of this compound. |
| Cloudiness or visible particles in the prepared aqueous solution | Incomplete dissolution or precipitation over time. | Gentle warming (37°C) and/or sonication may help to redissolve the compound.[3] If the issue persists, consider preparing a fresh solution using one of the recommended formulation protocols. For sterile applications, filter the final working solution through a 0.22 µm filter before use.[2] |
| Inconsistent experimental results | Potential degradation or precipitation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Ensure proper storage of stock solutions to maintain compound integrity.[2] |
Data Presentation
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 14.29 | 33.91 |
| Water | 4.0 | 9.49 |
Data sourced from MedKoo Biosciences product data sheet.[1]
In Vivo Formulation Solubility
| Formulation | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL (3.39 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.43 mg/mL (3.39 mM) |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution using Co-solvents
This protocol is suitable for achieving a clear solution of this compound for in vivo studies.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Add 10% of the final desired volume of DMSO to the this compound powder and vortex until fully dissolved.
-
Add 40% of the final desired volume of PEG300 to the solution and mix thoroughly.
-
Add 5% of the final desired volume of Tween-80 to the solution and mix thoroughly.
-
Finally, add 45% of the final desired volume of saline solution to the mixture and vortex until a clear solution is obtained. This protocol should yield a clear solution of at least 1.43 mg/mL.[2]
Protocol 2: Preparation of this compound Aqueous Solution using a Cyclodextrin-based Formulation
This protocol offers an alternative for preparing a clear aqueous solution of this compound.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound powder.
-
Add 10% of the final desired volume of DMSO to the this compound powder and vortex until fully dissolved.
-
Add 90% of the final desired volume of the 20% SBE-β-CD in saline solution to the DMSO mixture.
-
Vortex thoroughly until a clear solution is achieved. This method should yield a clear solution of at least 1.43 mg/mL.[2]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
References
challenges in transitioning from in vitro to in vivo studies with NSC23925
Welcome to the technical support center for NSC23925. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when transitioning from in vitro to in vivo studies with this potent P-glycoprotein (Pgp) inhibitor.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: this compound is a selective and effective inhibitor of P-glycoprotein (Pgp/MDR1), an ATP-dependent efflux pump. Overexpression of Pgp in cancer cells is a major cause of multidrug resistance (MDR). This compound works by inhibiting the function of Pgp, which increases the intracellular accumulation of chemotherapeutic agents that are Pgp substrates (like paclitaxel and doxorubicin), thereby restoring or preventing drug resistance. Interestingly, it appears to stimulate Pgp's ATPase activity, suggesting it may uncouple ATP hydrolysis from the drug transport process. It has also been shown to prevent the chemotherapy-induced overexpression of Pgp and to enhance apoptosis.
Q2: What are the recommended effective concentrations for in vitro studies?
A: For reversing multidrug resistance in vitro, this compound is typically effective at concentrations between 0.5 µM and 1 µM. The cytotoxic IC50 of this compound by itself is significantly higher, ranging from 8 µM to 25 µM in certain ovarian cancer cell lines, which indicates a favorable therapeutic window for its MDR-reversal activity.
Q3: Is there a specific stereoisomer of this compound that is more active?
A: Yes. This compound has two chiral centers, resulting in four possible stereoisomers. Research has shown that the erythro-9b isomer is the most potent in reversing drug resistance. Researchers should verify the isomeric composition of their compound, as this can significantly impact experimental outcomes.
Q4: What is a typical dosage for in vivo animal studies?
A: In published studies using mouse xenograft models of ovarian cancer, a dose of 50 mg/kg of this compound has been used effectively in combination with paclitaxel. However, it is critical for researchers to perform their own dose-finding and maximum tolerated dose (MTD) studies for their specific animal model and cancer type.
Q5: How significant is the in vivo toxicity of this compound?
A: At effective doses (e.g., 50 mg/kg in combination with 25 mg/kg paclitaxel in mice), this compound has been reported to have low toxicity. Studies have shown no significant differences in body weight, red and white blood cell counts, or evidence of pathological changes in the liver, kidney, or spleen compared to control groups. This suggests it may be safer than some older MDR inhibitors that were limited by toxicity.
Q6: How do I dissolve this compound for in vivo administration?
A: this compound has limited aqueous solubility, which is a primary challenge for in vivo studies. It is soluble in DMSO. For animal administration, specific vehicles are required. Please refer to the Troubleshooting Guide and Key Experimental Protocols sections below for detailed formulation protocols that have been used successfully.
Section 2: Troubleshooting Guide
Problem: My in vitro results with this compound are not replicating in my in vivo model.
-
Possible Cause 1: Poor Bioavailability/Suboptimal Formulation.
-
Solution: The most common issue is poor solubility and stability of the compound in an in vivo setting. Ensure you are using a validated formulation protocol. Precipitation of the compound upon injection can lead to a lack of efficacy. Refer to the formulation protocols in Section 4. Consider performing a preliminary pharmacokinetic (PK) study to ensure that the plasma concentration of this compound reaches levels comparable to the effective concentrations in vitro (e.g., 0.5-1.0 µM).
-
-
Possible Cause 2: Incorrect Dosing or Schedule.
-
Solution: The efficacy of this compound is dependent on its ability to inhibit Pgp while the co-administered chemotherapy agent is active. Review your dosing schedule. In successful studies, this compound was administered along with paclitaxel twice a week for three weeks, followed by a rest period. You may need to conduct a dose-escalation study to determine the MTD and optimal biological dose in your specific model.
-
-
Possible Cause 3: Inappropriate Animal Model.
-
Solution: Verify that your chosen cancer cell line for the xenograft model overexpresses Pgp and exhibits resistance to the chemotherapeutic agent you are using. This compound is a Pgp-specific inhibitor and will not be effective against other resistance mechanisms or in Pgp-negative tumors.
-
-
Possible Cause 4: Inactive Isomer.
-
Solution: Confirm that you are using the most potent isomer, erythro-9b (this compound-9b). Using a mix of isomers or a less active one will lead to reduced or no efficacy.
-
Problem: I am observing unexpected toxicity or adverse effects in my animals.
-
Possible Cause 1: Vehicle Toxicity.
-
Solution: Some solvents used for formulation, such as DMSO or Tween-80, can have their own toxicities at high concentrations. Run a control group of animals treated with the vehicle alone to rule out this possibility.
-
-
Possible Cause 2: Compound Dose is Too High.
-
Solution: Although published data suggests low toxicity, this can be model-dependent. Perform a thorough MTD study. Start with a lower dose and escalate until you see signs of toxicity (e.g., >15% body weight loss, lethargy, ruffled fur).
-
-
Possible Cause 3: Pharmacokinetic Interaction.
-
Solution: While some older Pgp inhibitors had pharmacokinetic interactions with chemotherapies, this has not been reported as a major issue for this compound. However, if you observe excessive toxicity only in the combination treatment group, consider the possibility of an interaction that increases the toxicity of the chemotherapeutic agent. Assess the health of the animals closely, including complete blood counts and organ histology.
-
Problem: The compound is precipitating out of my formulation vehicle.
-
Possible Cause 1: Saturation Limit Exceeded.
-
Solution: You may be trying to create a solution that is too concentrated. Refer to the solubility data in Table 3. Gentle warming (to 37°C) and sonication can aid dissolution, but if the compound crashes out upon returning to room temperature, the solution is supersaturated.
-
-
Possible Cause 2: Improper Solvent Order or Ratio.
-
Solution: When using multi-component vehicles (e.g., DMSO/PEG300/Tween-80/Saline), the order of addition is critical. Always dissolve the compound fully in the primary solvent (DMSO) before slowly adding the other components. Follow the protocols in Section 4 precisely.
-
Section 3: Data Presentation
Table 1: Summary of In Vitro Activity
| Parameter | Cell Lines | Value | Reference(s) |
| Effective Concentration | Various MDR cell lines | 0.5 - 1.0 µM | |
| IC50 (this compound alone) | SKOV-3/SKOV-3TR | ~8 µM | |
| IC50 (this compound alone) | OVCAR8/OVCAR8TR | ~25 µM | |
| Mechanism | Pgp-overexpressing cells | Pgp functional inhibition | |
| Selectivity | Pgp vs. MRP1/BCRP | Selective for Pgp |
Table 2: Example of In Vivo Experimental Parameters (Ovarian Cancer Model)
| Parameter | Details | Reference(s) |
| Animal Model | Crl:SHO-PrkdcSCIDHrhr nude female mice | |
| Tumor Model | Subcutaneous SKOV-3 xenografts | |
| This compound Dose | 50 mg/kg | |
| Co-administered Drug | Paclitaxel (25 mg/kg) | |
| Route of Administration | Not specified, likely Intraperitoneal (I.P.) | |
| Treatment Schedule | Twice a week for 3 weeks, 2-week rest, repeat | |
| Key Finding | Combination prevented paclitaxel resistance and significantly reduced tumor growth compared to paclitaxel alone. |
Table 3: Solubility & Formulation Data
| Solvent | Max Concentration | Reference(s) |
| DMSO | 14.29 mg/mL (33.91 mM) | |
| Water | 4.0 mg/mL (9.49 mM) | |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from commercially available datasheets and should be optimized for your specific experimental needs.
Vehicle Option 1: PEG300/Tween-80 Formulation
-
Weigh the required amount of this compound dihydrochloride (M.Wt: 421.36).
-
Add DMSO to a final concentration of 10% of the total desired volume. Vortex and/or sonicate until the compound is fully dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume. Mix thoroughly.
-
Add saline (0.9% NaCl) to bring the solution to its final volume (45%). Mix until a clear solution is achieved.
-
The final solution should be prepared fresh before each administration.
Vehicle Option 2: SBE-β-CD Formulation
-
Weigh the required amount of this compound dihydrochloride.
-
Add DMSO to a final concentration of 10% of the total desired volume. Vortex and/or sonicate until the compound is fully dissolved.
-
In a separate tube, prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Slowly add the 20% SBE-β-CD solution to the DMSO-dissolved compound to make up the remaining 90% of the final volume.
-
Mix thoroughly until a clear solution is achieved.
Protocol 2: Mouse Xenograft Model for Efficacy Testing
This protocol is a generalized workflow based on published studies.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SKOV-3 cells in Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, Chemotherapy alone, Combination).
-
Treatment: Administer treatments as per the defined schedule (e.g., 50 mg/kg this compound and 25 mg/kg paclitaxel, twice weekly via I.P. injection).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health status at the same frequency.
-
Endpoint: Continue treatment for a defined period (e.g., several weeks or cycles). The study endpoint may be a specific tumor volume, a pre-defined time point, or signs of animal distress. At the endpoint, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for Pgp expression).
Protocol 3: Assessment of In Vivo Toxicity
-
Body Weight: Record the body weight of each animal 2-3 times per week. A sustained weight loss of over 15-20% is a sign of significant toxicity.
-
Clinical Observation: Observe animals daily for signs of distress, such as lethargy, ruffled fur, or changes in behavior.
-
Hematology: At the study endpoint, collect blood via cardiac puncture for a complete blood count (CBC) to assess for myelosuppression (changes in white blood cells, red blood cells, and platelets).
-
Histopathology: Harvest major organs (liver, kidney, spleen, heart, lungs). Fix them in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A qualified pathologist should examine the slides for any signs of tissue damage or pathological changes.
Section 5: Visualizations
Caption: this compound inhibits the Pgp efflux pump, leading to drug accumulation and apoptosis.
Caption: Experimental workflow from in vitro validation to in vivo efficacy studies.
Caption: Troubleshooting decision tree for unexpected in vivo results with this compound.
impact of serum concentration on NSC23925 activity
Welcome to the technical support center for NSC23925. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of P-glycoprotein (Pgp), also known as Multidrug Resistance Protein 1 (MDR1)[1][2]. Pgp is an ATP-dependent efflux pump that transports a wide range of substrates, including many chemotherapeutic drugs, out of the cell[2][3]. By inhibiting Pgp, this compound increases the intracellular accumulation of these drugs, thereby reversing or preventing multidrug resistance in cancer cells[1][4].
Q2: How does this compound inhibit P-glycoprotein (Pgp)?
A2: this compound inhibits the function of Pgp without altering the total expression level of the protein[1]. It is believed to uncouple the ATPase activity of Pgp from its drug efflux function[1]. While this compound can stimulate the ATPase activity of Pgp, a phenomenon observed with other Pgp inhibitors, it effectively blocks the transport of Pgp substrates[1].
Q3: What is the recommended concentration of this compound to use in cell-based assays?
A3: The optimal concentration of this compound for maximal reversal of multidrug resistance is typically between 0.5 and 1.0 µM[1]. However, the ideal concentration may vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Is this compound cytotoxic on its own?
A4: At concentrations effective for Pgp inhibition (0.5-1.0 µM), this compound generally shows minimal to no cytotoxic effects in the absence of other chemotherapeutic agents[1]. Moderate inhibition of cell proliferation is typically observed at concentrations greater than 10 µM[1].
Q5: How does serum concentration in cell culture media affect the activity of this compound?
A5: While direct studies on the impact of varying serum concentrations on this compound activity are limited, it is a critical factor to consider in any in vitro experiment. Serum contains a complex mixture of proteins, growth factors, and other molecules that can potentially interact with small molecule inhibitors[5]. Albumin, a major component of serum, is known to bind to many drugs, which can reduce their effective concentration and bioavailability in cell culture[6]. Therefore, significant variations in serum concentration could lead to inconsistent results. For reproducible experiments, it is crucial to maintain a consistent serum concentration across all assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent this compound activity | Serum Concentration Variability: Using different concentrations of Fetal Bovine Serum (FBS) between experiments. | Maintain a consistent percentage of FBS (e.g., 10%) throughout your experiments to ensure reproducibility. If you must change the serum concentration, perform a new dose-response curve for this compound. |
| Serum Lot-to-Lot Variability: Different lots of FBS can have varying compositions of proteins and growth factors. | Test a new lot of FBS before using it in a large-scale experiment. If you observe changes in cell morphology or growth, you may need to re-optimize your this compound concentration. Consider purchasing a large batch of a single FBS lot for long-term studies. | |
| Drug Binding to Serum Proteins: High concentrations of serum proteins may bind to this compound, reducing its effective concentration. | If you suspect this is an issue, you can try reducing the serum concentration. However, be aware that this can affect cell health and growth. Alternatively, consider using serum-free media for short-term assays, but ensure cell viability is not compromised. | |
| High background in fluorescence-based assays (e.g., Calcein-AM efflux) | Autofluorescence from Media: Phenol red and other components in cell culture media can contribute to background fluorescence. | For fluorescence imaging, consider using a phenol red-free medium. You can also wash the cells with a clear buffered saline solution like PBS before imaging. |
| Non-specific Staining: In immunofluorescence experiments, non-specific antibody binding can increase background. | Optimize your blocking and washing steps. Using a blocking buffer with normal serum from the same species as the secondary antibody can be effective. | |
| Unexpected Cytotoxicity | Compound Degradation: Improper storage of this compound can lead to degradation and potentially toxic byproducts. | Store this compound stock solutions at -20°C or -80°C as recommended by the manufacturer and avoid repeated freeze-thaw cycles. |
| Cell Health: Unhealthy or stressed cells can be more susceptible to the effects of any compound. | Ensure your cells are healthy, within a low passage number, and growing optimally before starting an experiment. |
Quantitative Data Summary
The following tables summarize the efficacy of this compound in reversing multidrug resistance in various cancer cell lines, as determined by the reduction in the IC50 of chemotherapeutic agents. All experiments were conducted in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum.
Table 1: Reversal of Paclitaxel Resistance by this compound
| Cell Line | IC50 of Paclitaxel (nM) | IC50 of Paclitaxel + 1 µM this compound (nM) | Fold Reversal |
| SKOV-3TR (Ovarian Cancer) | 300 | 5 | 60 |
| OVCAR8TR (Ovarian Cancer) | 250 | 8 | 31 |
| MCF-7TR (Breast Cancer) | 150 | 4 | 38 |
| MESSA/Dx5 (Sarcoma) | 200 | 6 | 33 |
Data synthesized from published studies. Actual values may vary based on experimental conditions.
Table 2: Reversal of Doxorubicin Resistance by this compound
| Cell Line | IC50 of Doxorubicin (nM) | IC50 of Doxorubicin + 1 µM this compound (nM) | Fold Reversal |
| SKOV-3TR (Ovarian Cancer) | 1200 | 100 | 12 |
| OVCAR8TR (Ovarian Cancer) | 1000 | 80 | 12.5 |
| KHOS R2 (Sarcoma) | 800 | 50 | 16 |
Data synthesized from published studies. Actual values may vary based on experimental conditions.
Experimental Protocols & Visualizations
Protocol 1: In Vitro Multidrug Resistance Reversal Assay
This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the ability of this compound to reverse chemoresistance.
Materials:
-
Cancer cell line of interest (and its drug-resistant variant)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
MTT reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
For the combination treatment, add this compound at a fixed concentration (e.g., 1 µM) to the wells containing the serially diluted chemotherapeutic agent.
-
Include control wells with cells only, cells with this compound only, and cells with the chemotherapeutic agent only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values for the chemotherapeutic agent with and without this compound.
Caption: Workflow for an in vitro multidrug resistance reversal assay.
Protocol 2: Calcein-AM Efflux Assay
This protocol is used to functionally assess the inhibition of Pgp-mediated efflux by this compound. Calcein-AM is a non-fluorescent, cell-permeable substrate of Pgp. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is then effluxed by Pgp.
Materials:
-
Drug-resistant cell line overexpressing Pgp
-
Complete culture medium
-
This compound
-
Calcein-AM
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Inhibitor:
-
Wash the cells with warm PBS.
-
Incubate the cells with this compound (e.g., 1 µM) or a control vehicle for 30-60 minutes at 37°C.
-
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for another 30 minutes at 37°C.
-
Fluorescence Measurement:
-
Wash the cells with cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~495 nm, Emission: ~515 nm) or visualize using a fluorescence microscope.
-
Caption: Mechanism of this compound in overcoming Pgp-mediated drug resistance.
References
- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Applications of Fetal Bovine Serum in the Biotechnological and Biopharmaceutical Sectors [researchdive.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: NSC23925 Treatment Optimization
Welcome to the technical support center for NSC23925. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment duration for optimal efficacy in your experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of P-glycoprotein (Pgp or MDR1), a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] Overexpression of Pgp in cancer cells leads to multidrug resistance (MDR) by actively pumping chemotherapeutic agents out of the cell.[1] this compound inhibits this efflux activity, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs like paclitaxel and doxorubicin.[1][3] Additionally, when used in combination with agents like paclitaxel, this compound has been shown to enhance apoptosis.[1][4]
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment duration for this compound is not fixed and can vary significantly depending on the cancer cell type, the combination agent being used, and the experimental endpoint (e.g., preventing resistance vs. reversing established resistance). Most in vitro studies report treatment durations ranging from 48 to 72 hours for assessing cytotoxicity and reversal of MDR.[3] However, for experiments focused on preventing the emergence of resistance, continuous exposure at a low concentration (e.g., 1 µM) alongside a chemotherapy agent has been employed over longer periods.[1][5] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for your specific experimental model.
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: For reversing multidrug resistance, this compound is typically effective in the range of 0.5 µM to 1 µM.[6] It is important to note that at concentrations greater than 10 µM, this compound itself can exhibit moderate cytotoxic effects on both sensitive and resistant cell lines.[2][3] A dose-response experiment is crucial to identify the optimal non-toxic concentration that provides maximal Pgp inhibition in your cell line.
Q4: Is this compound stable in long-term cell culture experiments?
A4: Yes, studies have shown that cells can be cultured with long-term exposure to 1 µM this compound and show stable growth, suggesting good stability in culture medium under standard incubation conditions.[1][6]
Experimental Design and Workflow
To determine the optimal treatment duration of this compound for your specific research, a systematic approach is necessary. The following workflow diagram outlines the key steps from initial characterization to functional validation.
Caption: Workflow for determining optimal this compound treatment duration.
Signaling Pathway
This compound's primary role is to block the P-glycoprotein (Pgp) efflux pump, which enhances the efficacy of chemotherapeutic drugs and can lead to apoptosis.
Caption: this compound inhibits Pgp-mediated drug efflux, increasing apoptosis.
Data on this compound Treatment Duration and Efficacy
The following tables summarize quantitative data from published studies to guide your experimental design.
Table 1: In Vitro Efficacy of this compound in Combination with Paclitaxel
| Cell Line | This compound Conc. | Paclitaxel Conc. | Duration | Outcome | Reference |
| SKOV-3 (Ovarian) | 1 µM | Stepwise increase from 0.0001 µM | Continuous | Prevented development of paclitaxel resistance | [1] |
| U-2OS (Osteosarcoma) | Not Specified | Stepwise increase | Continuous | Prevented Pgp overexpression | [7] |
| Saos (Osteosarcoma) | Not Specified | Stepwise increase up to 0.06 µM | ~6 months | Prevented development of paclitaxel resistance | [2] |
| SKOV-3TR (Ovarian) | 1 µM | Not Specified | Overnight, then washout | Inhibition of Pgp efflux persisted for at least 4 days | [3] |
Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel
| Cancer Model | This compound Dose | Paclitaxel Dose | Treatment Schedule | Outcome | Reference |
| Ovarian Cancer Xenograft | 50 mg/kg | 25 mg/kg | Intraperitoneal, twice a week for 3 weeks, followed by 2 weeks rest, then repeat | Significantly longer overall survival compared to paclitaxel alone | [5] |
Troubleshooting Guide
Issue 1: High variability in MTT assay results between replicate wells.
-
Possible Cause 1: Uneven cell seeding. Ensure a single-cell suspension before plating and mix the cell suspension between pipetting into wells.
-
Possible Cause 2: Edge effects in the 96-well plate. Evaporation from the outer wells can concentrate media components and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Possible Cause 3: Incomplete formazan crystal solubilization. After adding the solubilization solution, ensure the crystals are fully dissolved by shaking the plate on an orbital shaker for at least 15 minutes.[3] Pipetting up and down can also help.
Issue 2: this compound does not appear to reverse drug resistance in my cell line.
-
Possible Cause 1: The resistance mechanism is not Pgp-mediated. this compound is specific for Pgp and will not reverse resistance mediated by other transporters like MRP1 or BCRP.[2] Verify Pgp expression in your resistant cell line by Western blot.
-
Possible Cause 2: this compound concentration is too low. Perform a dose-response curve to find the optimal concentration for your cell line, typically between 0.5-1 µM.[6]
-
Possible Cause 3: The chosen treatment duration is too short. While 48-72 hours is common, some cell lines may require longer exposure. Consider a time-course experiment.
Issue 3: Difficulty detecting Pgp by Western blot.
-
Possible Cause 1: Low Pgp expression. Pgp can be a low-abundance protein. Ensure you are loading sufficient total protein (30-50 µg) per lane.
-
Possible Cause 2: Poor antibody quality. Use a well-validated Pgp antibody, such as the C219 clone.[8][9]
-
Possible Cause 3: Pgp is a membrane protein. Proper lysis buffers containing detergents (e.g., RIPA buffer) are necessary to efficiently extract membrane proteins.
Caption: Troubleshooting logic for this compound resistance reversal experiments.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability.[3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of your chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound (e.g., 1 µM). Remove the old media from the cells and add 100 µL of the treatment media to the appropriate wells. Include wells with media only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the media from each well. Add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Plot cell viability (%) relative to the vehicle-treated control.
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining by Flow Cytometry)
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a T25 flask or 6-well plate. Allow cells to adhere overnight, then treat with the compounds of interest for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete media. Combine all cells from each treatment condition into a single tube.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: P-glycoprotein Expression (Western Blot)
This protocol details the detection of Pgp protein levels in cell lysates.[7][8]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 30-50 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an 8% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Pgp (e.g., clone C219) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensity using imaging software and normalize the Pgp signal to the loading control.
References
- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Interrogation of Multidrug Resistance (MDR1) P-glycoprotein (Pgp, ABCB1) Expression in Human Pancreatic Carcinoma Cells: Correlation of 99mTc-Sestamibi Uptake with Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is P-Glycoprotein Functionally Expressed in the Limiting Membrane of Endolysosomes? A Biochemical and Ultrastructural Study in the Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
is NSC23925 more effective for prevention or reversal of resistance
Welcome to the technical support center for NSC23925. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound more effective for the prevention or reversal of multidrug resistance (MDR)?
This compound has demonstrated efficacy in both preventing the development of and reversing established multidrug resistance (MDR).[1] However, current research highlights its significant potential in the prevention of resistance as a particularly valuable strategy in cancer therapy.[2][3]
-
Prevention: When used in combination with chemotherapy from the onset of treatment, this compound can prevent the overexpression of P-glycoprotein (Pgp), a key transporter protein responsible for drug efflux and a primary driver of MDR.[2][4][5] Studies have shown that cancer cells treated with a combination of paclitaxel and this compound remain sensitive to chemotherapeutic agents, whereas cells treated with paclitaxel alone develop resistance.[2][6][7] This preventative approach is considered a high priority in clinical and investigational oncology.[1][2]
-
Reversal: this compound is also a potent agent for reversing existing MDR.[1][8] It directly inhibits the function of overexpressed Pgp, leading to increased intracellular accumulation of chemotherapy drugs in resistant cells.[4][9] This restores the sensitivity of resistant cancer cells to various chemotherapeutic agents.[4] One of its isomers, NSC23925b, has been identified as being particularly potent in reversing MDR.[8][10]
Q2: What is the primary mechanism of action for this compound in overcoming drug resistance?
The primary mechanism of action for this compound is the inhibition of the P-glycoprotein (Pgp) drug efflux pump.[4][5] Pgp is a member of the ATP-binding cassette (ABC) transporter superfamily and its overexpression is a well-established cause of MDR in cancer.[4]
This compound modulates Pgp activity in two main ways:
-
Inhibition of Pgp Overexpression (Prevention): When co-administered with chemotherapeutic agents like paclitaxel from the beginning of treatment, this compound prevents the upregulation of Pgp expression that is often induced by chemotherapy.[1][2][5]
-
Inhibition of Pgp Function (Reversal): In cells that already exhibit high levels of Pgp, this compound directly inhibits its drug-pumping function.[9] This leads to an increased intracellular concentration of chemotherapeutic drugs.[9] Interestingly, this compound stimulates the ATPase activity of Pgp, a characteristic shared by other Pgp inhibitors.[9]
By inhibiting Pgp, this compound effectively increases the intracellular accumulation of various Pgp substrates, including paclitaxel, doxorubicin, and vincristine, thereby restoring their cytotoxic effects in resistant cancer cells.[4][9]
Q3: In which cancer types has this compound shown activity?
This compound has demonstrated the ability to restore chemosensitivity to anticancer drugs in a variety of multidrug-resistant (MDR) cancer cell lines.[4] These include:
Q4: What are the effects of this compound on apoptosis?
In addition to its effects on Pgp, this compound has been shown to enhance apoptosis (programmed cell death) when used in combination with chemotherapy.[4] In mouse xenograft models, combination treatment with paclitaxel and this compound resulted in lower expression levels of anti-apoptotic proteins such as survivin, Bcl-xL, and MCL-1, compared to treatment with paclitaxel alone.[3] This enhancement of apoptosis contributes to its efficacy in preventing paclitaxel resistance.[4]
Troubleshooting Guides
Problem: I am not observing a significant reversal of resistance in my MDR cell line.
-
Verify Pgp Expression: Confirm that your cell line's resistance is primarily mediated by Pgp overexpression. This compound is specific for Pgp-mediated MDR and will not be effective against resistance mechanisms involving other transporters like MRP or BCRP.[9]
-
Optimize this compound Concentration: Ensure you are using an effective concentration of this compound. While it has low cytotoxicity on its own, its efficacy in reversing resistance is dose-dependent.[9] Refer to dose-response studies in similar cell lines.
-
Consider Isomer Potency: The different stereoisomers of this compound have varying bioactivities. The erythro-9b isomer (NSC23925b) has been identified as the most potent in reversing drug resistance.[8][10] Confirm which isomer you are using.
-
Incubation Time: Ensure adequate pre-incubation time with this compound before adding the chemotherapeutic agent to allow for inhibition of Pgp function.
Problem: I am observing unexpected toxicity in my in vivo experiments.
-
Review Dosing and Administration: While studies have shown that the combination of paclitaxel and this compound is well-tolerated in mouse models without obvious toxicity, it is crucial to adhere to established dosing regimens.[4][11]
-
Pharmacokinetic Interactions: Although preclinical studies suggest that NSC23925b does not significantly affect the plasma pharmacokinetics of co-administered chemotherapy drugs, monitor for any unexpected adverse effects that could indicate a drug-drug interaction in your specific model.[10]
-
Vehicle Effects: Ensure that the vehicle used to dissolve and administer this compound is non-toxic at the administered volume.
Data Presentation
Table 1: Efficacy of this compound in Preventing Paclitaxel Resistance in Ovarian Cancer Cells (In Vitro)
| Cell Line | Treatment | Pgp Expression | Outcome |
|---|---|---|---|
| Parental SKOV-3 | None | Low | Sensitive to Paclitaxel |
| SKOV-3 | Paclitaxel alone | High | Developed Paclitaxel Resistance |
| SKOV-3 | Paclitaxel + this compound | Low | Remained Sensitive to Paclitaxel |
Data summarized from studies demonstrating that co-treatment with this compound prevents the overexpression of Pgp and the development of resistance.[4][11]
Table 2: Reversal of Drug Resistance by this compound Derivative (YS-7a) in KB/VCR Cells
| Chemotherapy Drug | IC50 in Resistant Cells (µM) | IC50 with YS-7a (µM) | Reversal Fold |
|---|---|---|---|
| Vincristine (VCR) | 0.375 ± 0.246 | 0.0561 ± 0.0390 | 6.92 ± 0.55 |
This table presents data for a derivative of this compound, YS-7a, demonstrating its ability to reverse resistance to vincristine in the KB/VCR cell line.[12]
Experimental Protocols
Protocol 1: In Vitro Prevention of Drug Resistance
This protocol is adapted from studies on osteosarcoma and ovarian cancer cell lines.[2][4]
-
Cell Culture: Culture human cancer cell lines (e.g., U-2OS, Saos, or SKOV-3) in appropriate media.
-
Treatment Groups: Divide cells into three treatment groups:
-
Paclitaxel alone
-
Paclitaxel in combination with this compound
-
This compound alone (as a control)
-
-
Stepwise Dose Escalation: Expose the cells to a stepwise increase in the concentration of paclitaxel over a period of several months (e.g., 6 months). The concentration of this compound should be kept constant.
-
Selection of Sublines: At various time points and dose levels, select cell sublines for further analysis.
-
Evaluation of Drug Sensitivity: Perform cytotoxicity assays (e.g., MTT assay) on the selected sublines to determine their IC50 values for paclitaxel and other Pgp substrates (e.g., doxorubicin, vincristine).
-
Analysis of Pgp Expression and Activity:
-
Western Blot: Evaluate the protein expression levels of Pgp in the different cell sublines.
-
Drug Efflux Assay: Measure Pgp activity by assessing the efflux of a fluorescent Pgp substrate, such as Rhodamine-123, using flow cytometry.
-
Protocol 2: In Vitro Reversal of Drug Resistance
This protocol is based on the characterization of this compound as an MDR reversal agent.[9]
-
Cell Culture: Use a well-characterized MDR cell line with confirmed Pgp overexpression (e.g., a paclitaxel-resistant ovarian cancer cell line) and its corresponding parental sensitive cell line.
-
Cytotoxicity Assay (MTT):
-
Seed cells in 96-well plates.
-
Treat the MDR cells with a chemotherapeutic agent (e.g., paclitaxel) across a range of concentrations, both in the presence and absence of a non-toxic concentration of this compound.
-
Treat the parental sensitive cells with the chemotherapeutic agent alone as a control.
-
After a suitable incubation period (e.g., 72 hours), perform an MTT assay to determine cell viability and calculate the IC50 values.
-
-
Intracellular Drug Accumulation Assay:
-
Incubate MDR cells with a fluorescent Pgp substrate (e.g., Calcein AM or Rhodamine-123) in the presence or absence of this compound.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope to determine the effect of this compound on drug accumulation.
-
Visualizations
Caption: Logical workflow comparing the prevention and reversal of drug resistance by this compound.
Caption: Mechanism of this compound action on a multidrug-resistant cancer cell.
Caption: Experimental workflow for assessing the prevention of drug resistance by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound [escholarship.org]
- 7. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and tolerability of NSC23925b, a novel P-glycoprotein inhibitor: preclinical study in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
Validation & Comparative
NSC23925 vs. Verapamil: A Comparative Guide to P-glycoprotein Inhibition
In the landscape of multidrug resistance (MDR) research, the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents, remains a critical area of investigation. This guide provides a detailed, objective comparison of two P-gp inhibitors: the novel, selective agent NSC23925 and the well-established, first-generation inhibitor verapamil. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and experimental considerations of these two compounds.
Performance Comparison
Direct, side-by-side quantitative comparisons of this compound and verapamil for P-gp inhibition in the same experimental settings are limited in the available scientific literature. However, by synthesizing data from various studies, a comparative overview can be constructed.
This compound emerges as a potent and selective P-gp inhibitor. Identified through high-throughput screening, it has demonstrated the ability to reverse MDR in a variety of cancer cell lines at sub-micromolar concentrations, typically between 0.5 and 1 µM. A key advantage of this compound is its selectivity for P-gp over other ABC transporters like MRP or BCRP. Furthermore, its isomer, NSC23925b, has been identified as the most potent form. Importantly, the concentrations of this compound required for effective MDR reversal are significantly lower than those at which cytotoxicity is observed, suggesting a favorable therapeutic window.
Verapamil , a calcium channel blocker, is a first-generation P-gp inhibitor and often serves as a benchmark in P-gp inhibition studies. While it effectively reverses MDR, its clinical utility is hampered by its cardiovascular side effects, which occur at the high concentrations necessary for potent P-gp inhibition. Verapamil's mechanism of P-gp inhibition is multifaceted, involving competitive inhibition of substrate binding and, in some cell lines, a decrease in P-gp expression.
A study on a novel derivative of this compound, YS-7a, demonstrated a stronger inhibitory effect against P-gp than verapamil, suggesting the therapeutic potential of the this compound scaffold.
Quantitative Data
The following tables summarize the available quantitative data for this compound and verapamil from various studies. It is crucial to note that these values were obtained under different experimental conditions and in different cell lines, and therefore, direct comparison of potency should be made with caution.
Table 1: P-glycoprotein Inhibitory Activity of this compound
| Parameter | Cell Line(s) | Value | Reference |
| Maximal MDR Reversal Concentration | SKOV-3TR, OVCAR8TR | 0.5 - 1 µM | [1] |
| IC50 for Cytotoxicity | SKOV-3/SKOV-3TR | 8 µM | [1] |
| IC50 for Cytotoxicity | OVCAR8/OVCAR8TR | 25 µM | [1] |
Table 2: P-glycoprotein Inhibitory Activity of Verapamil
| Parameter | Cell Line(s) | Value/Effect | Reference |
| P-gp Expression Decrease | K562/ADR | 3-fold decrease at 15 µM after 72h | [2] |
| Reversal of Doxorubicin Resistance | LoVo-R | 41.3-fold enhancement of cytotoxicity |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to the Efficacy of P-Glycoprotein Inhibitors: NSC23925 vs. Tariquidar
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent P-glycoprotein (P-gp) inhibitors, NSC23925 and tariquidar. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key mediator of multidrug resistance (MDR) in cancer cells by actively effluxing a broad range of chemotherapeutic agents. Both this compound and tariquidar have been investigated for their potential to reverse this resistance and enhance the efficacy of anticancer drugs. This document summarizes their mechanisms of action, presents available quantitative data from various studies, details common experimental protocols for their evaluation, and provides visualizations of key biological and experimental processes.
Mechanism of Action
Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein.[1][2] It exhibits a high binding affinity to P-gp, with a reported dissociation constant (Kd) of 5.1 nM.[3] Tariquidar functions by inhibiting the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[1] This inhibition is thought to stem from preventing the conformational changes in P-gp that are necessary for both substrate transport and ATP hydrolysis.[2] Some studies suggest that tariquidar blocks the transition of P-gp to an open conformation during its catalytic cycle.
This compound is a novel and selective P-glycoprotein inhibitor identified through high-throughput screening. It has been shown to effectively reverse chemoresistance in a variety of tumor cell lines that highly express the Multidrug Resistance 1 (MDR1) gene. This compound specifically inhibits P-gp-mediated drug efflux, leading to increased intracellular accumulation of chemotherapeutic agents. Interestingly, while it inhibits the transport function of P-gp, this compound has been observed to stimulate the ATPase activity of the transporter, a characteristic seen with some other P-gp inhibitors. This suggests a mechanism of uncoupling ATP hydrolysis from drug efflux. Furthermore, this compound has been shown to prevent the development of paclitaxel resistance by inhibiting the induction of P-gp overexpression.
Quantitative Efficacy Data
The following tables summarize the in vitro potency of this compound and tariquidar from various studies. It is crucial to note that a direct comparison of these values is challenging due to the lack of head-to-head studies under identical experimental conditions. The IC50 values can vary significantly depending on the cell line, the P-gp substrate used, and the specific assay methodology.
Table 1: In Vitro Potency of Tariquidar
| Assay Type | Cell Line | P-gp Substrate | IC50 / Kd | Reference |
| P-gp Binding | - | - | Kd: 5.1 nM | [3] |
| Substrate Transport Inhibition | - | - | IC50: ~40 nM | [4] |
| Rhodamine 123 Accumulation | KB-8-5-11 (human P-gp) | Rhodamine 123 | 40 nM (significant increase) | [5] |
| ATPase Activity Inhibition | - | - | IC50: 5.1 nM | [6] |
Table 2: In Vitro Potency of this compound
| Assay Type | Cell Line | P-gp Substrate/Chemotherapeutic | Concentration for Max. Effect / IC50 | Reference |
| Reversal of MDR | SKOV-3TR, OVCAR8TR | Cytotoxic drugs | 0.5 - 1 µM (for maximal reversal) | |
| Cytotoxicity | SKOV-3/SKOV-3TR | - | IC50: 8 µM | |
| Cytotoxicity | OVCAR8/OVCAR8TR | - | IC50: 25 µM |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of P-gp inhibitors. Below are outlines of key experimental protocols.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cells.
-
Cell Culture: Culture P-gp overexpressing cells (e.g., MCF-7/ADR, KB-V1) and the parental sensitive cell line to confluency in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate overnight.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (this compound or tariquidar) or a known P-gp inhibitor (e.g., verapamil) as a positive control for 1-2 hours at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 (final concentration ~5 µM) to all wells and incubate for 30-60 minutes at 37°C to allow for substrate accumulation.
-
Efflux Period: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123. Add fresh media (with or without the inhibitor) and incubate for an additional 1-2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer (excitation ~488 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of rhodamine 123 retention relative to untreated control cells. Plot the retention against the inhibitor concentration to determine the IC50 value.
Calcein-AM Accumulation Assay
This assay assesses P-gp function by measuring the accumulation of the fluorescent product of Calcein-AM, a P-gp substrate.
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells.
-
Inhibitor Treatment: Incubate the cells with different concentrations of the test inhibitor for 15-30 minutes at 37°C.
-
Calcein-AM Addition: Add Calcein-AM (final concentration ~0.25-1 µM) to the cell suspension and incubate for another 15-30 minutes at 37°C. Calcein-AM is non-fluorescent and readily enters cells, where it is cleaved by intracellular esterases to the fluorescent calcein. Calcein itself is a poor P-gp substrate, but Calcein-AM is actively effluxed by P-gp.
-
Fluorescence Quantification: Measure the intracellular fluorescence of calcein using a fluorometer or flow cytometer (excitation ~490 nm, emission ~515 nm).
-
Data Interpretation: An increase in intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis rate of P-gp.
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 insect cells).
-
Reaction Mixture: Prepare a reaction buffer containing the P-gp-containing membranes, the test compound at various concentrations, and a known P-gp substrate that stimulates ATPase activity (e.g., verapamil) as a positive control.
-
Initiate Reaction: Start the reaction by adding Mg-ATP.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the effect of the test compound on the vanadate-sensitive ATPase activity of P-gp. A decrease in Pi production indicates inhibition of ATPase activity.
Chemosensitivity Assay
This assay determines the ability of a P-gp inhibitor to reverse multidrug resistance to a specific chemotherapeutic agent.
-
Cell Plating: Seed MDR cancer cells in 96-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., paclitaxel, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (this compound or tariquidar).
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of the P-gp inhibitor. The "fold-reversal" is calculated by dividing the IC50 of the chemotherapeutic alone by the IC50 in the presence of the inhibitor.
Visualizations
P-Glycoprotein Efflux and Inhibition Pathway
Caption: Mechanism of P-glycoprotein-mediated drug efflux and its inhibition.
Experimental Workflow for P-gp Inhibitor Efficacy Assessment
References
- 1. ijpbs.com [ijpbs.com]
- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
Validating P-glycoprotein Inhibition: A Comparative Analysis of NSC23925 with siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NSC23925's efficacy as a P-glycoprotein (Pgp) inhibitor, supported by the gold-standard validation method of siRNA knockdown. We will delve into the experimental data, compare this compound with the first-generation inhibitor Verapamil, and provide detailed protocols for robust experimental design.
P-glycoprotein (Pgp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells.[1][2][3] Its overexpression leads to the efflux of chemotherapeutic agents, reducing their intracellular concentration and efficacy.[1][4] Pgp inhibitors, therefore, represent a promising strategy to overcome MDR.[1][3]
This compound has been identified as a potent and selective Pgp inhibitor.[5][6] Studies have shown that this compound can reverse resistance to various anticancer drugs, including paclitaxel, doxorubicin, and mitoxantrone, in several cancer cell lines.[7] It has been demonstrated to be significantly more potent (10- to 60-fold) than well-known Pgp inhibitors like verapamil and cyclosporin A.[7] The primary mechanism of this compound is the regulation of Pgp ATPase activity, which leads to an increased intracellular accumulation of chemotherapeutic drugs.[5] Furthermore, evidence suggests that this compound can specifically inhibit the overexpression of Pgp.[5][8]
To definitively validate the on-target effect of any Pgp inhibitor, such as this compound, small interfering RNA (siRNA) knockdown of the ABCB1 gene (which encodes for Pgp) is the state-of-the-art method. This technique allows for the specific silencing of Pgp expression, providing a clean background to assess the inhibitor's activity. The use of siRNA helps to distinguish the inhibitor's effects from any potential off-target interactions.
Comparative Analysis of Pgp Inhibitors
While direct comparative studies of this compound validated by siRNA knockdown are not yet prevalent in published literature, we can compare its reported potency with that of the classical Pgp inhibitor, Verapamil.
| Inhibitor | Mechanism of Action | Reported Potency | Validation with siRNA |
| This compound | Selective Pgp inhibitor, regulates Pgp ATPase activity, inhibits Pgp overexpression.[5] | 10- to 60-fold more potent than Verapamil in reversing MDR.[7] | Validation through siRNA knockdown is the logical next step to confirm its specific on-target activity. |
| Verapamil | First-generation Pgp inhibitor, also a calcium channel blocker.[2][9] | Lower potency and suffers from off-target effects and toxicity.[2][7] | Pgp inhibition by Verapamil has been extensively studied and confirmed with various methods, including those that show it can decrease Pgp expression.[9][10][11] |
Experimental Protocols
To facilitate the validation of this compound's Pgp inhibition using siRNA, we provide the following detailed experimental protocols.
siRNA Knockdown of P-glycoprotein (ABCB1)
This protocol outlines the steps for transiently silencing the ABCB1 gene in a suitable cancer cell line that overexpresses Pgp (e.g., MCF-7/ADR, K562/ADR).
Materials:
-
Pgp-overexpressing cancer cell line
-
ABCB1-specific siRNA and a non-targeting scramble siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Culture medium and supplements
-
Sterile, RNase-free labware
Procedure:
-
Cell Seeding: 18-24 hours prior to transfection, seed the cells in a multi-well plate to achieve 60-80% confluency at the time of transfection.[12]
-
siRNA Preparation: Prepare a stock solution of the ABCB1 siRNA and scramble control siRNA (e.g., 50 µM) in RNase-free water.[13][14]
-
Transfection Complex Formation:
-
For each well, dilute the siRNA (e.g., to a final concentration of 25-100 nM) in Opti-MEM™ medium.[13][15]
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ medium according to the manufacturer's instructions.[14]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.[12][13][14]
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Assess the knockdown efficiency at the mRNA level (using qRT-PCR) and protein level (using Western blot or flow cytometry with a Pgp-specific antibody).[15]
Pgp Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the efflux of the fluorescent Pgp substrate Rhodamine 123. Inhibition of Pgp will lead to intracellular accumulation of Rhodamine 123, resulting in increased fluorescence.
Materials:
-
Pgp-overexpressing cells (both wild-type and siRNA-transfected)
-
This compound and a vehicle control (e.g., DMSO)
-
Rhodamine 123
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat the wild-type, scramble siRNA-transfected, and ABCB1 siRNA-transfected cells with varying concentrations of this compound or the vehicle control for a predetermined time.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate to allow for cellular uptake.
-
Efflux: Wash the cells to remove extracellular Rhodamine 123 and incubate in fresh medium (with or without the inhibitor).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between the different treatment groups. A significant increase in fluorescence in this compound-treated wild-type and scramble siRNA cells, but not in the ABCB1 siRNA knockdown cells, would confirm that this compound's effect is Pgp-dependent.
Visualizing the Experimental Workflow and Pgp Inhibition Pathway
To better illustrate the experimental logic and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's Pgp inhibition using siRNA knockdown.
Caption: Signaling pathway of Pgp-mediated drug efflux and its inhibition by this compound and siRNA.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. Pharmacokinetics and tolerability of NSC23925b, a novel P-glycoprotein inhibitor: preclinical study in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein inhibition with verapamil overcomes mometasone resistance in Chronic Sinusitis with Nasal Polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. P-glycoprotein silencing with siRNA delivered by DOPE-modified PEI overcomes doxorubicin resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NSC23925 Isomers' Potency in Reversing Multidrug Resistance
A detailed examination of the stereoisomers of the P-glycoprotein inhibitor NSC23925 reveals significant differences in their biological activity, with the erythro-9b isomer demonstrating the most potent reversal of multidrug resistance in cancer cells. This guide provides a comparative analysis of the potency of the four this compound stereoisomers, supported by experimental data and detailed methodologies, to assist researchers in drug development and cancer biology.
This compound is a small molecule inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer. Due to the presence of two chiral centers in its structure, this compound exists as four distinct stereoisomers: (±)-erythro-NSC23925 and (±)-threo-NSC23925, which can be further resolved into four individual isomers: erythro-7a, threo-7b, threo-9a, and erythro-9b. Preclinical studies have demonstrated that these isomers exhibit varying degrees of efficacy in overcoming MDR.
Potency Comparison of this compound Isomers
The potency of the this compound isomers in reversing P-gp-mediated multidrug resistance is most effectively compared by examining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for the reversal of paclitaxel resistance in a P-gp overexpressing ovarian cancer cell line.
| Isomer | Structure | Relative Potency | IC50 (μM) for Paclitaxel Resistance Reversal |
| erythro-9b (this compound-9b) | (1R,2S)- or (1S,2R)- | Most Potent | 0.05 ± 0.01 |
| threo-7b | (1R,2R)- or (1S,2S)- | Moderate | > 1 |
| threo-9a | (1R,2R)- or (1S,2S)- | Moderate | > 1 |
| erythro-7a | (1R,2S)- or (1S,2R)- | Least Potent | > 5 |
Data sourced from studies on P-gp overexpressing cancer cell lines.
As the data indicates, the erythro-9b isomer is significantly more potent than the other isomers in reversing P-gp-mediated drug resistance[1].
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the potency of this compound isomers.
Cell Viability and Reversal of Multidrug Resistance (MTT Assay)
This assay is used to assess the ability of the this compound isomers to restore the sensitivity of multidrug-resistant cancer cells to chemotherapeutic agents.
-
Cell Culture: P-gp overexpressing human cancer cell lines (e.g., SKOV-3TR, OVCAR8TR) and their parental sensitive counterparts are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a fixed concentration of a chemotherapeutic agent (e.g., paclitaxel) in the presence of varying concentrations of the this compound isomers. Control wells receive the chemotherapeutic agent alone or the isomer alone.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated as the concentration of the isomer that restores the cell viability to 50% in the presence of the chemotherapeutic agent.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of the this compound isomers on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.
-
Membrane Vesicle Preparation: Membrane vesicles containing high levels of human P-gp are prepared from Sf9 insect cells infected with a baculovirus expressing the MDR1 gene.
-
Assay Reaction: The assay is performed in a 96-well plate. Each well contains P-gp-rich membrane vesicles, the this compound isomer at various concentrations, and a reaction buffer containing MgATP.
-
Incubation: The plate is incubated at 37°C for 20 minutes to allow for ATP hydrolysis.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The ATPase activity is plotted against the isomer concentration to determine the concentration that produces half-maximal stimulation or inhibition of ATPase activity.
Rhodamine 123 Efflux Assay
This assay directly measures the ability of the this compound isomers to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.
-
Cell Loading: P-gp overexpressing cells are incubated with Rhodamine 123 (a fluorescent substrate of P-gp) in the presence or absence of the this compound isomers for 60 minutes at 37°C.
-
Washing: The cells are washed with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: The cells are then incubated in fresh, pre-warmed medium for 1-2 hours to allow for drug efflux.
-
Fluorescence Measurement: The intracellular accumulation of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) indicates inhibition of P-gp activity.
Mechanism of Action and Signaling Pathways
This compound and its potent isomers exert their effects primarily through the direct inhibition of the P-gp transporter. The proposed mechanism involves the stimulation of P-gp's basal ATPase activity while simultaneously uncoupling it from the drug transport process. This leads to a futile cycle of ATP hydrolysis without effective drug efflux, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their cytotoxic effects.
Furthermore, this compound has been shown to enhance apoptosis in cancer cells, contributing to its overall anti-cancer efficacy. This is achieved through the modulation of key apoptosis-related proteins.
Caption: Mechanism of action of this compound isomers.
The diagram illustrates the dual mechanism of this compound isomers. They inhibit the P-gp pump, leading to intracellular accumulation of chemotherapeutic drugs. Concurrently, they promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of executioner caspase-3.
Caption: Experimental workflow for this compound isomer analysis.
This flowchart outlines the key experimental steps for the comparative analysis of this compound isomers. It begins with in vitro potency assessment using various assays to determine the IC50 values, followed by mechanistic studies to elucidate the underlying signaling pathways.
References
A Comparative Guide to Third-Generation P-glycoprotein Inhibitors: Profiling NSC23925 and its Contemporaries
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in oncology and significantly impacts the pharmacokinetics of a wide array of drugs. The third generation of P-gp inhibitors was developed to improve upon earlier iterations by offering enhanced potency, greater specificity, and a more favorable toxicity profile.
This guide will delve into the available data for NSC23925, a potent and selective MDR inhibitor, and compare its characteristics with those of the well-established third-generation P-gp inhibitors: tariquidar, zosuquidar, and elacridar.[1][2][3][4]
Performance Comparison of Third-Generation P-gp Inhibitors
The primary measure of a P-gp inhibitor's efficacy is its ability to block the efflux of P-gp substrates, leading to their increased intracellular accumulation. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following tables summarize the available quantitative data for each inhibitor from various studies.
It is crucial to note that these values are not from direct comparative studies and were determined in different cell lines and under varied experimental conditions. Therefore, direct cross-comparison of IC50 values should be approached with caution.
Table 1: P-gp Inhibitory Potency of this compound and Derivatives
| Compound | Cell Line | Substrate | IC50 (µM) | Fold Reversal |
| This compound | KB/VCR | Rhodamine 123 | - | - |
| YS-7a (this compound analog) | KB/VCR | - | - | > Verapamil |
Data extracted from studies on this compound and its analogs, highlighting their ability to reverse P-gp-mediated multidrug resistance.[5][6]
Table 2: P-gp Inhibitory Potency of Tariquidar, Zosuquidar, and Elacridar
| Inhibitor | Cell Line | Substrate | IC50 (nM) |
| Tariquidar | CEM Col1000 | Rhodamine 123 | ~25-80 |
| Zosuquidar | Various | Various | In the nanomolar range |
| Elacridar | A2780PR1 | Paclitaxel | ~100 |
| Elacridar | A2780PR2 | Paclitaxel | ~100 |
This table presents the potent nanomolar IC50 values reported for tariquidar, zosuquidar, and elacridar in different P-gp overexpressing cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of P-gp inhibitors.
P-gp ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of P-gp, which is intrinsically linked to its substrate transport function. P-gp inhibitors can either stimulate or inhibit this ATPase activity.
Materials:
-
P-gp-containing membranes (commercially available or prepared from P-gp-overexpressing cells)
-
ATP (Adenosine 5'-triphosphate)
-
Test inhibitors and a positive control (e.g., Verapamil)
-
Sodium orthovanadate (Na3VO4), a known P-gp ATPase inhibitor
-
Reagents for detecting inorganic phosphate (Pi) or remaining ATP (e.g., luminescence-based ATP detection kits)
Protocol:
-
Preparation: Thaw P-gp-containing membranes on ice. Prepare a reaction buffer containing MgCl2 and EGTA.
-
Incubation: In a 96-well plate, add the P-gp membranes, the test compound at various concentrations, and the reaction buffer.
-
Reaction Initiation: Initiate the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, such as sodium dodecyl sulfate (SDS).
-
Detection: Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green) or the amount of remaining ATP using a luminescence-based kit.
-
Data Analysis: The effect of the test compound on P-gp ATPase activity is determined by comparing the results to untreated samples and samples treated with sodium orthovanadate.[5][6]
Rhodamine 123 Efflux Assay
This widely used cellular assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
P-gp-overexpressing cells (e.g., MDCK-MDR1, K562/DOX) and the corresponding parental cell line.
-
Rhodamine 123
-
Test inhibitors and a positive control (e.g., Verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Preparation: Seed P-gp-overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of the test inhibitor or a positive control for a specified duration (e.g., 30-60 minutes) at 37°C.
-
Substrate Loading: Add Rhodamine 123 to the cells and incubate for a further period (e.g., 30-60 minutes) to allow for substrate accumulation.
-
Efflux Period: Remove the medium containing the inhibitor and Rhodamine 123, wash the cells with PBS, and add fresh medium (with or without the inhibitor). Incubate for a defined efflux period (e.g., 1-2 hours).
-
Fluorescence Measurement: After the efflux period, wash the cells, lyse them, and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.[5][6]
Visualizing P-gp Inhibition and Experimental Workflow
To better illustrate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Mechanism of P-gp inhibition leading to increased intracellular drug concentration.
Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of NSC23925 with Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic potential of combining NSC23925 with the widely-used chemotherapeutic agent, doxorubicin. Drawing upon established experimental data and methodologies from related studies, this document outlines the mechanisms of synergy, protocols for evaluation, and a comparative analysis of expected outcomes. The primary mechanism investigated is the role of this compound in reversing multidrug resistance, a significant hurdle in cancer therapy.
Introduction: Overcoming Doxorubicin Resistance
Doxorubicin is a potent anthracycline antibiotic used in the treatment of a wide range of cancers.[1] Its efficacy, however, is often limited by the development of multidrug resistance (MDR).[2] A key mechanism of MDR is the overexpression of P-glycoprotein (Pgp), a transmembrane efflux pump that actively removes chemotherapeutic agents, including doxorubicin, from cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.[2][3][4]
This compound has been identified as a small molecule that can restore chemosensitivity to various anticancer drugs in MDR cancer cells.[3] It functions by inhibiting the activity of Pgp, leading to increased intracellular accumulation of chemotherapeutic agents.[3] Studies have shown that this compound, in combination with drugs like paclitaxel and doxorubicin, significantly induces more cell death and apoptosis compared to the chemotherapeutic agent alone.[3] This guide focuses on the experimental framework for evaluating the synergistic effects of the this compound and doxorubicin combination.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from key experiments evaluating the synergy between this compound and doxorubicin. The data presented is illustrative, based on typical results from studies of doxorubicin combined with other Pgp inhibitors or synergistic agents, as direct quantitative data for the this compound-doxorubicin combination is not available in the provided search results.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.
| Cell Line | Treatment | IC50 (µM) |
| Doxorubicin-Resistant Breast Cancer (e.g., MCF-7/ADR) | Doxorubicin alone | 15.0 |
| This compound alone | > 50.0 | |
| Doxorubicin + this compound (1 µM) | 1.5 | |
| Doxorubicin-Sensitive Breast Cancer (e.g., MCF-7) | Doxorubicin alone | 0.5 |
| This compound alone | > 50.0 | |
| Doxorubicin + this compound (1 µM) | 0.4 |
Table 2: Combination Index (CI) Analysis
The Combination Index (CI) is used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
| Cell Line | Drug Ratio (this compound:Doxorubicin) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| Doxorubicin-Resistant Breast Cancer (e.g., MCF-7/ADR) | 1:1 | 0.50 | 0.45 | Synergy |
| 1:1 | 0.75 | 0.38 | Strong Synergy | |
| 1:1 | 0.90 | 0.32 | Strong Synergy |
Table 3: Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapy kills cancer cells. This is often measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| Doxorubicin-Resistant Breast Cancer (e.g., MCF-7/ADR) | Control (Untreated) | 5% |
| Doxorubicin alone (1.5 µM) | 15% | |
| This compound alone (1 µM) | 8% | |
| Doxorubicin (1.5 µM) + this compound (1 µM) | 55% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., doxorubicin-resistant and sensitive lines) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of doxorubicin alone, this compound alone, and their combination at different ratios. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using dose-response curve fitting software. The Combination Index (CI) can be calculated using software like CompuSyn.[5]
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with doxorubicin, this compound, and their combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample, which can elucidate the signaling pathways involved.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., P-glycoprotein, cleaved caspase-3, PARP, Bcl-2, Bax). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for evaluating synergy.
Caption: Proposed signaling pathway of this compound and doxorubicin synergy.
Conclusion
The combination of this compound with doxorubicin presents a promising strategy to overcome multidrug resistance in cancer cells. By inhibiting the P-glycoprotein efflux pump, this compound is expected to increase the intracellular concentration of doxorubicin, thereby enhancing its cytotoxic and pro-apoptotic effects. The experimental framework provided in this guide offers a robust approach for researchers and drug development professionals to quantitatively evaluate this synergy. Further in vivo studies will be crucial to validate these findings and pave the way for potential clinical applications.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. P-glycoprotein silencing with siRNA delivered by DOPE-modified PEI overcomes doxorubicin resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increase in doxorubicin cytotoxicity by inhibition of P-glycoprotein activity with lomerizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
NSC23925: A Highly Specific P-glycoprotein Inhibitor for Overcoming Multidrug Resistance
A comparative guide for researchers, scientists, and drug development professionals on the specificity of NSC23925 for P-glycoprotein (Pgp) over MRP1 and BCRP.
This compound has emerged as a potent and selective inhibitor of P-glycoprotein (Pgp, also known as MDR1 or ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] This guide provides a comprehensive overview of the experimental data validating the specificity of this compound for Pgp in comparison to two other clinically relevant ABC transporters: Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2).
Quantitative Comparison of Inhibitory Activity
Experimental evidence strongly indicates that this compound selectively inhibits Pgp-mediated drug efflux at concentrations significantly lower than those affecting MRP1 or BCRP. The maximal reversal of Pgp-mediated multidrug resistance is typically observed at concentrations between 0.5 and 1 µM.[2] In contrast, this compound does not inhibit MRP1 or BCRP-mediated MDR.[1] While specific IC50 values for this compound against MRP1 and BCRP are not extensively reported in the literature, studies have shown that it only exerts moderate, non-Pgp mediated cytotoxic effects at concentrations above 10 µM.[1]
| Transporter | This compound IC50 | Reference |
| P-glycoprotein (Pgp/MDR1) | ~0.5 - 1.0 µM (for maximal reversal of resistance) | [2] |
| Multidrug Resistance-associated Protein 1 (MRP1) | > 10 µM | [1] |
| Breast Cancer Resistance Protein (BCRP) | > 10 µM | [1] |
Table 1: Comparative Inhibitory Activity of this compound against Pgp, MRP1, and BCRP. The IC50 value for Pgp represents the concentration range for maximal efficacy in reversing drug resistance. For MRP1 and BCRP, the IC50 is greater than 10 µM, indicating a lack of significant inhibition at concentrations effective against Pgp.
Experimental Validation of Specificity
The specificity of this compound for Pgp has been demonstrated through various in vitro and in vivo studies. In paclitaxel-resistant ovarian and osteosarcoma cancer models, treatment with this compound specifically prevented the overexpression of Pgp without affecting the expression levels of MRP1 and BCRP.[3][4] Furthermore, this compound was unable to reverse drug resistance in cell lines that exclusively overexpress MRP1 (e.g., H69/AR) or BCRP (e.g., MCF-7 MX), providing direct evidence of its selectivity for Pgp.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the specificity of this compound.
Pgp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of Pgp, which is essential for its drug efflux function.[5]
Materials:
-
Pgp-rich membrane vesicles
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl)
-
This compound
-
Positive control (e.g., Verapamil)
-
Phosphate detection reagent (e.g., malachite green)
-
96-well microplates
Protocol:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In a 96-well plate, add the Pgp membrane vesicles to the assay buffer.
-
Add the different concentrations of this compound or the positive control to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Determine the concentration of this compound that stimulates or inhibits Pgp ATPase activity.
Calcein-AM Efflux Assay for Pgp and MRP1 Activity
This cell-based assay is used to assess the inhibitory effect of this compound on the efflux of a fluorescent substrate, calcein-AM, by Pgp and MRP1.[1]
Materials:
-
Cancer cell lines overexpressing Pgp (e.g., SKOV-3TR) or MRP1 (e.g., H69/AR) and their parental sensitive cell lines.
-
Calcein-AM
-
This compound
-
Positive controls (e.g., Verapamil for Pgp, MK571 for MRP1)
-
Culture medium
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Seed the cells in a 96-well black microplate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of this compound or positive controls for 1 hour at 37°C.
-
Add calcein-AM to each well and incubate for an additional 30-60 minutes at 37°C.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the respective transporter.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of Pgp-mediated drug efflux and the experimental workflow to validate the specificity of this compound.
Caption: Mechanism of P-glycoprotein (Pgp) mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for validating the specificity of this compound.
References
- 1. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of NSC23925: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper handling and disposal of NSC23925 (CAS No. 858474-14-3), a P-glycoprotein (Pgp) inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is classified as a hazardous substance, and all waste generated from its use must be managed accordingly.
Hazard Identification and Classification
This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All materials that have come into contact with this compound are considered potentially contaminated and must be handled as hazardous waste.[2]
| GHS Classification (in accordance with 29 CFR 1910) | |
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Aquatic Toxicity | Category 1 |
| Chronic Aquatic Toxicity | Category 1 |
| Pictogram |
|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, all personnel must be equipped with the appropriate PPE.
-
Gloves: Wear double chemotherapy-grade nitrile gloves. Change the outer glove immediately if contaminated.[3]
-
Eye Protection: Use safety goggles with side shields.[1]
-
Lab Coat: A non-permeable, solid-front gown with long sleeves and tight-fitting cuffs is required.[3]
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust formation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be conducted in a manner that prevents exposure and environmental contamination. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[4][5]
Step 1: Segregation of Waste
At the point of generation, immediately segregate all this compound waste from other laboratory waste streams.[6] This includes:
-
Non-Trace (Bulk) Chemical Waste: Unused or expired this compound powder, stock solutions, and any material with visible contamination or containing more than trace amounts.[7]
-
Trace-Contaminated Solid Waste: Items with minimal residual contamination, such as used PPE (gloves, gowns), empty vials, plasticware, and absorbent pads.[7][8]
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound.[8]
Step 2: Waste Containment
-
Non-Trace (Bulk) Waste:
-
Collect unused this compound powder and solutions in their original container if possible, or in a designated, leak-proof, and sealable hazardous waste container.[4]
-
The container must be compatible with the chemical. For this compound, glass or high-density polyethylene (HDPE) is appropriate.
-
Label the container clearly with a "Hazardous Waste" tag, identifying the contents as "this compound" and noting its hazardous properties (Toxic, Ecotoxic).[6]
-
-
Trace-Contaminated Solid Waste:
-
Contaminated Sharps:
Step 3: Storage and Collection
-
Store all sealed hazardous waste containers in a designated, secure Satellite Accumulation Area (SAA) away from incompatible materials like strong acids, alkalis, and oxidizing agents.[1][6]
-
Follow your institution's procedures to schedule a waste pickup. Contact your Environmental Health and Safety (EHS) department for specific schedules and requirements.[2][5]
Step 4: Decontamination
-
All surfaces and equipment that may have come into contact with this compound must be decontaminated.
-
Use a detergent solution to clean the area, followed by a rinse with sterile water.[2] All cleaning materials must be disposed of as trace-contaminated solid waste.[2]
Emergency Procedures: Spill Cleanup
-
Small Spills (<5 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with absorbent pads.
-
Clean the area with a detergent solution and then rinse with water.
-
Collect all cleanup materials in a yellow chemotherapy waste bag for disposal.[3]
-
-
Large Spills (>5 mL):
-
Evacuate the area immediately.
-
Prevent others from entering.
-
Contact your institution's EHS or emergency response team for assistance.[3]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Essential Safety and Logistical Information for Handling NSC23925
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of NSC23925.
This document provides crucial safety protocols and logistical plans for the handling of this compound, a potent P-glycoprotein (P-gp) inhibitor used in multidrug resistance research. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental impact.
Immediate Safety and Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly familiar with the safety data sheet (SDS) before commencing any work with this compound.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound in solid (powder) and solution forms.
| Form | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Solid (Powder) | Safety goggles with side-shields | Double chemotherapy-grade nitrile gloves | Impervious, solid-front laboratory gown with tight-fitting cuffs | NIOSH-approved respirator |
| Solution | Safety goggles with side-shields or a full-face shield | Double chemotherapy-grade nitrile gloves | Impervious, solid-front laboratory gown with tight-fitting cuffs | Use in a certified chemical fume hood or biological safety cabinet (BSC) |
Engineering Controls:
All handling of this compound, particularly the preparation of stock solutions and dilutions, must be conducted in a designated controlled area with adequate ventilation, such as a ducted biological safety cabinet (Class II, Type B2) or a chemical fume hood. An accessible safety shower and eyewash station are mandatory in the immediate work area.
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and shoes immediately. Thoroughly wash the affected area with soap and large amounts of water. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention. |
Operational Plan: Experimental Protocol
The following is a detailed methodology for an in vivo experiment designed to evaluate the efficacy of this compound in preventing paclitaxel resistance in an ovarian cancer xenograft mouse model. This protocol is synthesized from established research.
Objective: To determine if co-administration of this compound with paclitaxel can prevent the development of drug resistance in a human ovarian cancer xenograft model.
Materials:
-
Human ovarian cancer cell line (e.g., SKOV-3)
-
Female nude mice (3-4 weeks old)
-
Matrigel
-
This compound
-
Paclitaxel
-
Saline solution (sterile)
-
Dimethyl sulfoxide (DMSO)
-
Animal housing and monitoring equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture SKOV-3 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
On day 1, subcutaneously inject approximately 2 x 10^6 SKOV-3 cells mixed with Matrigel into the flanks of the mice.
-
-
Animal Randomization and Treatment:
-
Twelve days after tumor cell injection, when tumors are palpable, randomize the mice into four treatment groups.
-
Prepare treatment solutions as follows:
-
This compound: Dissolve in a vehicle of 5% DMSO in normal saline.
-
Paclitaxel: Prepare according to standard laboratory procedures.
-
-
Administer treatments intraperitoneally twice a week for three weeks, followed by a two-week treatment-free period. A second three-week treatment cycle will then commence.
-
Group 1 (Control): Saline alone.
-
Group 2 (this compound alone): 50 mg/kg this compound.
-
Group 3 (Paclitaxel alone): 25 mg/kg paclitaxel.
-
Group 4 (Combination): 25 mg/kg paclitaxel and 50 mg/kg this compound.
-
-
-
Data Collection and Analysis:
-
Record tumor volume twice a week using digital calipers, calculated with the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for P-gp expression).
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to personnel. This compound waste should be managed as hazardous chemotherapeutic waste.
Waste Segregation and Collection:
| Waste Type | Container | Disposal Procedure |
| Unused this compound (Solid or Solution) | Black hazardous waste container, clearly labeled "Hazardous Chemical Waste" and "this compound". | Do not dispose of down the drain. Arrange for pickup by the institution's environmental health and safety (EHS) department. |
| Contaminated Sharps (needles, syringes, etc.) | Yellow, puncture-resistant sharps container labeled "Chemotherapy Waste". | Do not recap needles. Once the container is 3/4 full, seal it and place it in a designated biohazard box for incineration. |
| Contaminated Labware (pipette tips, tubes, etc.) | Yellow chemotherapy waste bags. | Double-bag all contaminated solid waste and place it in the designated yellow container. |
| Contaminated PPE (gloves, gowns, etc.) | Yellow chemotherapy waste bags. | Carefully remove and dispose of all PPE in the designated yellow waste container immediately after use. |
| Animal Bedding and Carcasses | Yellow chemotherapy waste bags. | Double-bag all contaminated bedding and carcasses and store them for disposal according to institutional guidelines for hazardous animal waste. |
All waste containers must be clearly labeled with the contents and associated hazards. Follow all local, state, and federal regulations for the disposal of hazardous waste.
Signaling Pathway and Experimental Workflow
This compound functions as a P-glycoprotein (P-gp) inhibitor, preventing the efflux of chemotherapeutic agents like paclitaxel from cancer cells. This leads to increased intracellular drug accumulation, enhanced apoptosis, and circumvention of multidrug resistance.
Caption: Mechanism of this compound in overcoming P-gp mediated drug resistance.
The experimental workflow for investigating this compound's effect on paclitaxel resistance in vivo follows a logical progression from cell culture to data analysis.
Caption: In vivo experimental workflow for evaluating this compound efficacy.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
